Isobutyl 4-chlorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
29234-88-6 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-methylpropyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
BWLDEQAGSZRTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyl 4-chlorobenzoate (CAS: 29234-88-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl 4-chlorobenzoate is a chemical compound with the CAS number 29234-88-6. This document provides a comprehensive overview of its known physicochemical properties and a detailed, proposed methodology for its synthesis via Fischer esterification. Despite extensive searches of scientific literature and chemical databases, no significant data on the biological activity, mechanism of action, or specific applications in drug development for this compound has been found. Therefore, this guide focuses on the chemical characteristics and a reproducible synthetic protocol to facilitate further research into its potential biological relevance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.[1] These properties are essential for understanding the compound's behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |
| Molecular Weight | 212.67 g/mol | PubChem[1] |
| IUPAC Name | 2-methylpropyl 4-chlorobenzoate | PubChem[1] |
| SMILES | CC(C)COC(=O)C1=CC=C(C=C1)Cl | PubChem[1] |
| InChI | InChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | PubChem[1] |
| InChIKey | BWLDEQAGSZRTIV-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| CAS Number | 29234-88-6 | PubChem[1] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a standard and reliable method for its preparation is the Fischer esterification of 4-chlorobenzoic acid with isobutanol. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.
Proposed Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-chlorobenzoic acid
-
Isobutanol (2-methyl-1-propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid in an excess of isobutanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% relative to the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of this compound via Fischer esterification.
Biological Activity and Drug Development Potential
A thorough search of publicly available scientific literature and chemical databases, including PubChem, did not yield any significant data on the biological activity, mechanism of action, or potential applications in drug development for this compound. While many chlorinated organic compounds exhibit a wide range of biological activities, the specific effects of the isobutyl ester of 4-chlorobenzoic acid have not been reported.
The absence of data presents an opportunity for novel research. Screening of this compound in various biological assays could uncover previously unknown pharmacological properties.
Conclusion
This compound is a well-characterized small molecule from a physicochemical standpoint. Its synthesis is straightforward and can be achieved through established methods like Fischer esterification. However, there is a notable gap in the scientific literature regarding its biological activity and potential for therapeutic applications. This technical guide provides the foundational chemical information and a proposed synthetic route to encourage and facilitate further investigation by researchers and drug development professionals into the potential biological roles of this compound.
References
Spectroscopic Profile of Isobutyl 4-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl 4-chlorobenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Assumed, based on common practice for similar compounds) Frequency: 400 MHz (Assumed for high-resolution data)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.95 | Doublet | 2H | ~8.5 | H-2, H-6 (Aromatic) |
| ~7.40 | Doublet | 2H | ~8.5 | H-3, H-5 (Aromatic) |
| ~4.10 | Doublet | 2H | ~6.7 | H-1' (Ester methylene) |
| ~2.05 | Multiplet | 1H | - | H-2' (Isobutyl methine) |
| ~1.00 | Doublet | 6H | ~6.7 | H-3', H-4' (Isobutyl methyl) |
Note: The chemical shifts for the aromatic protons are estimations based on data for similar compounds like methyl 4-chlorobenzoate and may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Assumed) Frequency: 100 MHz (Assumed)
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O (Ester carbonyl) |
| ~139.5 | C-4 (Aromatic, C-Cl) |
| ~131.0 | C-2, C-6 (Aromatic) |
| ~128.8 | C-1 (Aromatic, C-C=O) |
| ~128.6 | C-3, C-5 (Aromatic) |
| ~71.5 | C-1' (Ester methylene) |
| ~28.0 | C-2' (Isobutyl methine) |
| ~19.0 | C-3', C-4' (Isobutyl methyl) |
Note: The chemical shifts are estimations based on data for similar compounds and general substituent effects.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960 | Strong | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1595 | Medium | C=C stretch (Aromatic) |
| ~1270 | Strong | C-O stretch (Ester) |
| ~1100 | Strong | C-Cl stretch |
Note: The IR absorption values are typical for this class of compound and may vary slightly based on the experimental conditions.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [C₇H₄ClO]⁺ (Base Peak) |
| 141 | 33 | Isotope peak of m/z 139 |
| 56 | ~68 | [C₄H₈]⁺ |
| 111 | ~32 | [C₆H₄Cl]⁺ |
| 157 | ~25 | [M - C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired over a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample molecules are ionized using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the Physical Properties of Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Isobutyl 4-chlorobenzoate. Due to a lack of readily available experimental data in surveyed databases, this guide presents computed properties and outlines detailed experimental protocols for the determination of key physical characteristics.
Core Physical Properties
| Physical Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |
| Molecular Weight | 212.67 g/mol | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 212.0604073 Da | PubChem[1] |
| Monoisotopic Mass | 212.0604073 Da | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 214 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 0 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the primary physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Heating medium (e.g., mineral oil or silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the solid this compound should be finely ground into a powder using a mortar and pestle to ensure uniform heating.[2][3][4]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][3]
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.[3][5]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2][6]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask or a small test tube (fusion tube)
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Heating mantle or oil bath
-
Boiling chips or pumice stones
Procedure (Micro Method):
-
Sample Preparation: A few drops of liquid this compound are placed in a small test tube (fusion tube).[7]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[8]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in an oil bath.[7]
-
Heating and Observation: The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the boiling point is approached, a rapid and continuous stream of bubbles will be observed.[7][8]
-
Recording the Boiling Point: The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
Density Determination
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Beaker
-
Thermometer
Procedure (using Graduated Cylinder and Balance):
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[9]
-
Volume of Liquid: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.[9]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10]
Solubility Determination
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.
Apparatus:
-
Small test tubes
-
Stirring rod
-
A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, and organic solvents like ethanol, ether, acetone).
Procedure:
-
Initial Test: Approximately 10-20 mg of this compound is placed in a test tube, and about 0.5 mL of the solvent is added.[11][12]
-
Observation: The mixture is shaken vigorously. If a homogeneous solution is formed, the compound is considered soluble. If two separate layers are visible or the solid remains, it is insoluble.[13]
-
Systematic Testing: A hierarchical approach is often used. Testing begins with water. If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential functional groups.[11][14] For a neutral compound like an ester, solubility in common organic solvents is then determined.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of an unknown organic compound.
References
- 1. This compound | C11H13ClO2 | CID 222376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. engineeringbyte.com [engineeringbyte.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the Chemical Reactivity of Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 4-chlorobenzoate is an aromatic ester that holds significance as a versatile intermediate in organic synthesis. Its chemical reactivity is primarily dictated by the interplay of three key functional components: the isobutyl ester group, the aromatic ring, and the chlorine substituent at the para position. This guide provides a comprehensive overview of the core chemical transformations of this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate its application in research and development.
Core Chemical Reactivity
The reactivity of this compound can be categorized into several key reaction types:
-
Synthesis: Primarily achieved through the esterification of 4-chlorobenzoic acid.
-
Hydrolysis: The cleavage of the ester linkage to yield 4-chlorobenzoic acid and isobutanol.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride on the aromatic ring by a nucleophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom.
-
Reduction: Transformation of the ester functional group.
This guide will delve into the specifics of each of these reaction classes.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 4-chlorobenzoic acid with isobutanol, catalyzed by a strong acid.
Fischer-Speier Esterification
This equilibrium-driven reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The removal of water drives the reaction towards the formation of the ester.
Quantitative Data for Fischer Esterification of Benzoic Acid Analogues
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Isobutanol | H₂SO₄ | - | 52.1[1] |
Experimental Protocol: Synthesis of Isobutyl benzoate from Benzoic Acid [1]
-
Reaction Setup: In a round-bottom flask, combine benzoic acid, isobutanol, and a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by distillation.
Logical Workflow for Fischer Esterification
Hydrolysis of this compound
The hydrolysis of this compound, the reverse of esterification, can be achieved under either acidic or basic conditions to yield 4-chlorobenzoic acid and isobutanol. Basic hydrolysis (saponification) is generally irreversible as the carboxylate salt is formed.
Experimental Protocol: General Procedure for Alkaline Hydrolysis of Esters
-
Reaction Setup: Dissolve the ester in a suitable solvent (e.g., ethanol/water mixture) and add an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heating: Heat the mixture to reflux to accelerate the reaction.
-
Acidification: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate salt.
-
Isolation: The resulting carboxylic acid may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the aromatic ring of this compound can be substituted by strong nucleophiles. The presence of the electron-withdrawing ester group in the para position activates the ring towards nucleophilic attack.
Reaction with Amines
A common SNAr reaction involves the displacement of the chloride by an amine, often requiring high temperatures or the use of a strong base.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound, the amine (often in excess), and a suitable solvent (e.g., DMSO, NMP, or a high-boiling alcohol). A base such as potassium carbonate may be added.
-
Heating: Heat the reaction mixture at an elevated temperature. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it, and remove the solvent. The product can be purified by column chromatography or recrystallization.
Logical Workflow for Nucleophilic Aromatic Substitution
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Inert Atmosphere: De-gas the mixture and place it under an inert atmosphere (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the required temperature (often 80-110 °C).
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: Combine this compound, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Heating: Heat the mixture to the reaction temperature (typically 100-140 °C).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product, and purify by chromatography.
Buchwald-Hartwig Amination
This is a palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between an aryl halide and an amine. It is often more efficient and proceeds under milder conditions than the uncatalyzed SNAr reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., BINAP, XPhos), a strong base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous solvent (e.g., toluene, dioxane).
-
Heating: Heat the reaction mixture to the required temperature (often 80-110 °C).
-
Work-up and Purification: After completion, cool the reaction, quench with water, extract the product with an organic solvent, and purify by column chromatography.
General Workflow for Palladium-Catalyzed Cross-Coupling
Reduction of the Ester Group
The ester functionality of this compound can be reduced to a primary alcohol, (4-chlorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether, THF).
-
Addition of Ester: Cool the suspension in an ice bath and slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting aluminum salts and wash them with ether. Dry the combined organic filtrates and concentrate to yield the alcohol product.
Logical Workflow for LiAlH₄ Reduction
Conclusion
This compound is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The ester can be readily synthesized and hydrolyzed. The chloro-substituted aromatic ring allows for a variety of transformations, including nucleophilic aromatic substitution and a suite of powerful palladium-catalyzed cross-coupling reactions. Furthermore, the ester group can be selectively reduced to the corresponding alcohol. This guide provides a foundational understanding of these key reactions, offering both qualitative and quantitative insights, along with detailed procedural outlines, to aid in the design and execution of synthetic strategies involving this versatile compound. Further optimization of reaction conditions for specific applications is encouraged for achieving desired outcomes in terms of yield and purity.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Isobutyl 4-chlorobenzoate and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, the specific crystal structure of isobutyl 4-chlorobenzoate is not publicly available. This guide provides a comprehensive overview of the methodologies and data analysis techniques that would be employed for its crystal structure determination, using data from closely related compounds as illustrative examples.
Introduction
This compound is a chemical compound with potential applications in various fields, including organic synthesis and materials science.[1] Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for elucidating its structure-property relationships. This technical guide outlines the typical experimental and computational workflow for such an analysis, providing researchers with a foundational understanding of the process.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.
The synthesis of this compound can be achieved through the esterification of 4-chlorobenzoic acid with isobutanol. A general procedure would involve reacting 4-chlorobenzoic acid with an excess of isobutanol in the presence of an acid catalyst, such as sulfuric acid, and removing the water formed during the reaction to drive the equilibrium towards the product.
High-quality single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray data collection is performed using a diffractometer equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2] The data collection strategy involves rotating the crystal and collecting a series of diffraction images.
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction data.
Data Presentation: Representative Crystallographic Data
While the specific crystallographic data for this compound is unavailable, the following table presents data for a related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, to illustrate the typical parameters reported in a crystal structure analysis.[2]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀BrClO₃ |
| Formula Weight | 353.59 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.6797 (3) Å |
| b | 10.0238 (4) Å |
| c | 10.7851 (5) Å |
| α | 90.980 (4)° |
| β | 107.573 (4)° |
| γ | 92.138 (3)° |
| Volume | 687.64 (5) ų |
| Z | 2 |
| Data Collection & Refinement | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 130 K |
| R-factor (R1) | 0.027 for I > 2σ(I) |
| Weighted R-factor (wR2) | 0.064 for all data |
| Goodness-of-fit (S) | 1.05 |
Visualization of Workflow and Molecular Structure
Visual representations are essential for understanding complex experimental workflows and molecular structures.
References
An In-depth Technical Guide to the Solubility of Isobutyl 4-chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl 4-chlorobenzoate, a key intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for process optimization, purification, and formulation development. This document outlines the theoretical basis of its solubility and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound is an ester of 4-chlorobenzoic acid and isobutanol. Its chemical structure, featuring a substituted aromatic ring and an ester functional group, governs its physical and chemical properties, including its solubility. The presence of the chlorine atom and the ester group introduces polarity, while the isobutyl group and the benzene ring contribute to its nonpolar character. This amphiphilic nature results in varying degrees of solubility across a range of organic solvents.
Chemical Structure:
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall polarity of this compound is a balance between its polar ester and chloro functionalities and its nonpolar hydrocarbon components. Therefore, it is expected to exhibit good solubility in solvents of intermediate polarity and lower solubility in highly polar or very nonpolar solvents.
Factors influencing the solubility of this compound include:
-
Solvent Polarity: Solvents with polarity indices similar to that of the solute will be more effective at dissolving it.
-
Temperature: Generally, the solubility of solids increases with temperature as the dissolution process is often endothermic.
-
Hydrogen Bonding: The ester group can act as a hydrogen bond acceptor, influencing its interaction with protic solvents like alcohols.
Quantitative Solubility Data
While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a representative summary of expected solubility in common organic solvents at ambient temperature (25 °C). These values are estimates based on the chemical structure and general solubility principles of similar esters. For precise quantitative data, experimental determination is necessary as described in the subsequent section.
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate to High |
| Acetone | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | High |
| Diethyl Ether | Nonpolar | Moderate |
| Toluene | Nonpolar | Moderate to Low |
| Hexane | Nonpolar | Low |
Experimental Protocol for Solubility Determination
The following section details the gravimetric method for the precise quantitative determination of this compound solubility in various organic solvents.[1][2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Glass syringes
-
Evaporating dishes or pre-weighed vials
-
Drying oven
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.
-
-
Sampling:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.
-
Attach a 0.45 µm syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).
-
Accurately weigh the container with the aliquot to determine the exact mass of the solution.
-
-
Gravimetric Analysis:
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Periodically remove the container from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Weight of residue / Volume of aliquot) x 100
Where:
-
Weight of residue is the final constant weight of the dried this compound.
-
Volume of aliquot is the volume of the supernatant taken for analysis.
Logical Relationship of Solubility Factors
The interplay of solute and solvent properties determines the ultimate solubility. The following diagram illustrates this logical relationship.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 4-chlorobenzoate is an aromatic ester with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various thermal conditions. This technical guide outlines the key considerations and experimental protocols for evaluating the thermal stability of this compound.
Thermal Stability of Aromatic Esters: A Comparative Overview
While specific data for this compound is unavailable, analysis of similar aromatic esters provides a valuable benchmark for expected thermal behavior. The thermal stability of these compounds is typically assessed by determining the onset and endset temperatures of degradation using thermogravimetric analysis (TGA).
A study on the thermal properties of various aromatic esters revealed that their degradation temperatures vary based on their chemical structure.[1] Generally, these esters exhibit a single-step thermal degradation process.[1] The onset of degradation for a range of aromatic esters has been observed to be between 67°C and 220°C, with the process completing at temperatures ranging from 213°C to 530°C.[1]
Table 1: Thermal Degradation Temperatures of Selected Aromatic Esters
| Compound | Onset Degradation Temp. (°C) | Endset Degradation Temp. (°C) |
| Methyl-2-furoate | 67 | 213 |
| Dimethyl terephthalate | 150 | 250 |
| Dibenzyl terephthalate | 200 | 350 |
| 2,6-Dimethylnaphthalene-dicarboxylate | 220 | 330 |
| Dibutyl phthalate | Not Available | Not Available |
Source: Adapted from "Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials"[1]
This data suggests that the thermal stability of aromatic esters can be significantly influenced by the nature of both the acidic and alcoholic moieties. For this compound, the presence of the chlorine atom on the benzene ring and the isobutyl group will be key determinants of its thermal behavior.
Experimental Protocols for Thermal Analysis
To determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material degrades and the extent of mass loss.
Experimental Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C) for a sufficient time to ensure thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where complete degradation is expected (e.g., 600°C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass.
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine thermal transitions such as melting, boiling, and decomposition.
Experimental Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.
-
Temperature Program:
-
The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
A typical heating rate is 10°C/min over a temperature range that encompasses the expected melting and boiling points, as well as the onset of degradation determined by TGA.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.
Table 2: Proposed Experimental Plan for this compound Thermal Analysis
| Parameter | TGA | DSC |
| Sample Mass | 5-10 mg | 2-5 mg |
| Crucible/Pan | Alumina or Platinum | Hermetically sealed aluminum |
| Atmosphere | Nitrogen (20-50 mL/min) | Nitrogen (20-50 mL/min) |
| Heating Rate | 10°C/min | 10°C/min |
| Temperature Range | 30°C to 600°C | 0°C to a temperature just below Tonset from TGA |
| Data to be Collected | Tonset, Tmax, % Mass Loss | Melting point, Boiling point, Enthalpy of transitions |
Visualization of Experimental Workflow and Potential Degradation Pathway
4.1. Experimental Workflow
The following diagram illustrates the logical flow of experiments to assess the thermal stability of this compound.
Caption: Experimental workflow for thermal stability assessment.
4.2. Plausible Thermal Degradation Pathway
The thermal decomposition of esters, particularly those with a β-hydrogen on the alkyl group, can proceed through a concerted, six-membered ring transition state known as ester pyrolysis or a syn-elimination. For this compound, this would lead to the formation of 4-chlorobenzoic acid and isobutylene. It is important to note that other degradation pathways, such as those involving radical mechanisms, may also occur, especially at higher temperatures.
Caption: Plausible ester pyrolysis degradation pathway.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing standard thermal analysis techniques such as TGA and DSC, and by considering the behavior of analogous aromatic esters, researchers and drug development professionals can obtain the necessary data to ensure the safe and effective use of this compound. The proposed experimental workflow and potential degradation pathway serve as a starting point for a thorough investigation into the thermal properties of this compound.
References
In-Depth Technical Guide: Purity Analysis of Synthesized Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and, more critically, the purity analysis of Isobutyl 4-chlorobenzoate. The methodologies detailed herein are designed to ensure the production and verification of a high-purity final product, a crucial aspect in research and development, particularly in the pharmaceutical and chemical industries. This document offers detailed experimental protocols, data presentation in tabular format for straightforward interpretation, and visual workflows to elucidate the procedural relationships.
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-chlorobenzoic acid with isobutanol, utilizing an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and removing the water formed during the reaction.
Reaction Scheme
The chemical equation for the synthesis is as follows:
Experimental Protocol
Materials:
-
4-chlorobenzoic acid
-
Isobutanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzoic acid and an excess of isobutanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Purity Analysis Methodologies
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of the synthesized this compound. These methods allow for the identification and quantification of the main product as well as any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides information on both the retention time of the compound and its mass spectrum, which allows for high-confidence identification.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Program | 100°C (2min) to 280°C @ 15°C/min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Expected Retention Time | To be determined experimentally |
| Expected Purity | >98% (by peak area) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method is appropriate.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Data Presentation:
| Parameter | Value |
| HPLC Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | To be determined experimentally |
| Expected Purity | >98% (by peak area) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized ester.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Analysis: Record ¹H NMR and ¹³C NMR spectra.
Expected ¹H NMR Data (in CDCl₃, predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.40 | Doublet | 2H | Aromatic (meta to C=O) |
| ~4.10 | Doublet | 2H | -O-CH₂- |
| ~2.05 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.00 | Doublet | 6H | -CH(CH₃)₂ |
Expected ¹³C NMR Data (in CDCl₃, predicted):
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~139 | Aromatic C-Cl |
| ~131 | Aromatic CH |
| ~129 | Aromatic C-C=O |
| ~128 | Aromatic CH |
| ~71 | -O-CH₂- |
| ~28 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
Expected Data:
-
Molecular Ion (M⁺): m/z = 212 (for ³⁵Cl) and 214 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments:
-
m/z = 139/141: [ClC₆H₄CO]⁺ (benzoyl cation)
-
m/z = 57: [C₄H₉]⁺ (isobutyl cation)
-
Interrelation of Analytical Techniques for Purity Confirmation
The various analytical techniques are not used in isolation but rather in a complementary fashion to build a comprehensive purity profile of the synthesized this compound.
Caption: Relationship between analytical techniques for purity assessment.
Conclusion
The purity analysis of synthesized this compound requires a multi-faceted approach, employing a combination of chromatographic and spectroscopic methods. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently synthesize and verify the purity of this compound, ensuring its suitability for further applications. The integration of data from GC-MS, HPLC, NMR, and MS provides a robust and comprehensive assessment of the final product's quality.
An In-Depth Technical Guide to the Formation of Isobutyl 4-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of isobutyl 4-chlorobenzoate, a valuable intermediate in the development of various organic compounds. The document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.
Core Synthesis and Mechanism
The formation of this compound is achieved through the Fischer esterification of 4-chlorobenzoic acid with isobutanol. This acid-catalyzed reaction is a classic method for the synthesis of esters from carboxylic acids and alcohols. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of isobutanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the elimination of a water molecule and the formation of the ester product. The catalyst is regenerated at the end of the reaction cycle.
To drive the equilibrium towards the product side and maximize the yield of the ester, the reaction is typically carried out with an excess of the alcohol and by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound based on established Fischer esterification procedures.
Materials:
-
4-Chlorobenzoic acid
-
Isobutanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
20% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a well-stirred mixture of 4-chlorobenzoic acid (e.g., 80 mmol) and isobutanol (e.g., 90 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 5 mL, 94 mmol) at room temperature.
-
The reaction mixture is then slowly heated to a gentle reflux, typically between 80-85°C, and maintained at this temperature for 16-18 hours.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then carefully added to a 20% aqueous solution of sodium carbonate (100 mL) to neutralize the excess acid.
-
The product is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with deionized water (100 mL), dried over anhydrous sodium sulfate, and then filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v) as the eluent.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | 2-methylpropyl 4-chlorobenzoate |
| CAS Number | 29234-88-6 |
Table 2: Spectroscopic Data for this compound [1]
| Spectroscopic Technique | Key Peaks/Signals |
| ¹³C NMR | Spectral data available. For detailed spectrum, refer to public databases. |
| GC-MS (EI) | Major fragments (m/z): 139 (base peak), 56, 141, 111, 157 |
| Infrared (IR) Spectroscopy | Spectral data available. For detailed spectrum, refer to public databases. |
Mandatory Visualizations
Reaction Mechanism: Fischer Esterification
Caption: Fischer esterification of 4-chlorobenzoic acid with isobutanol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties and a representative synthesis protocol for Isobutyl 4-chlorobenzoate, a chemical compound of interest in various research and development applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for quantitative analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |
| Molecular Weight | 212.67 g/mol | PubChem[1] |
| CAS Number | 29234-88-6 | PubChem[1] |
Synthesis via Fischer Esterification: A Detailed Protocol
The synthesis of this compound can be effectively achieved through a Fischer esterification reaction. This process involves the acid-catalyzed reaction between 4-chlorobenzoic acid and isobutanol.[2][3][4][5][6] The following is a detailed, representative experimental protocol.
Materials:
-
4-chlorobenzoic acid
-
Isobutanol (in excess, to serve as both reactant and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid and an excess of isobutanol. Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the formation of the ester. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove the excess isobutanol and some of the acid catalyst.
-
5% aqueous sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-chlorobenzoic acid.
-
Brine to remove any residual water from the organic layer.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. The solvent (excess isobutanol and extraction solvent, if used) is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final, high-purity product.
Visualizing the Synthesis Workflow
The logical flow of the Fischer esterification synthesis for this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Health and Safety Data of Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Specific safety protocols should always be developed in accordance with the official SDS provided by the supplier and relevant regulatory guidelines.
Introduction
Physicochemical Information
Understanding the physical and chemical properties of a substance is the first step in a comprehensive safety assessment. The following table summarizes the computed physicochemical data for Isobutyl 4-chlorobenzoate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |
| Molecular Weight | 212.67 g/mol | PubChem[1] |
| CAS Number | 29234-88-6 | PubChem[1] |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
| Solubility | Not available | - |
| LogP (octanol-water partition coefficient) | 3.9 | PubChem[1] |
Toxicological Data
A thorough search of toxicological databases reveals a significant data gap for the specific quantitative toxicity of this compound. No empirical data for LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) have been found in the reviewed literature. For the parent acid, 4-chlorobenzoic acid, the GHS classification indicates it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] However, the toxicity of the isobutyl ester cannot be directly inferred from the acid.
Table 2: Summary of Available Toxicological Information
| Parameter | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | Data not available | - | - | - |
| Acute Dermal Toxicity (LD50) | Data not available | - | - | - |
| Acute Inhalation Toxicity (LC50) | Data not available | - | - | - |
| Skin Corrosion/Irritation | Data not available | - | - | - |
| Eye Damage/Irritation | Data not available | - | - | - |
| Sensitization | Data not available | - | - | - |
Hazard Identification and Precautionary Measures
In the absence of specific data, a conservative approach to hazard identification is warranted, treating this compound with the same precautions as other potentially hazardous aromatic esters until specific data becomes available.
General Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
Due to the lack of specific toxicological studies for this compound, this section provides a generalized experimental protocol for assessing acute oral toxicity based on the OECD 420 Guideline (Fixed Dose Procedure). This methodology is a common starting point for characterizing the acute toxicity of a new chemical substance.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance by identifying a dose that causes signs of toxicity without mortality.
Principle: The method involves administering the test substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals of a single sex (typically females) in a stepwise manner. The initial dose is selected based on a sighting study.
Materials:
-
Test substance: this compound
-
Vehicle (if necessary, e.g., corn oil, water)
-
Experimental animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females.
-
Oral gavage needles
-
Animal caging and husbandry supplies
Procedure:
-
Sighting Study (Optional but Recommended):
-
A single animal is dosed at a starting dose level (e.g., 300 mg/kg).
-
The animal is observed for signs of toxicity for up to 14 days.
-
The outcome of the sighting study informs the starting dose for the main study.
-
-
Main Study:
-
Dosing: A group of five female rats is used for each dose level. The test substance is administered as a single oral dose by gavage. A control group receiving only the vehicle should be included if a vehicle is used.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and changes in body weight.
-
Observation Schedule:
-
Frequently during the first few hours after dosing.
-
At least once daily thereafter for a total of 14 days.
-
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.
-
Data Analysis: The results are interpreted in terms of the dose level that produces clear signs of toxicity or mortality. This allows for the classification of the substance into a GHS toxicity category.
Potential Metabolic Pathway
While no specific metabolic studies for this compound were found, it is reasonable to hypothesize that, like other esters, it would undergo enzymatic hydrolysis in vivo. This process would likely be catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. The hydrolysis would yield 4-chlorobenzoic acid and isobutanol. Both of these metabolites have their own toxicological profiles.
Caption: Proposed metabolic pathway of this compound.
Logical Workflow for Safety Assessment
The following diagram illustrates a logical workflow for the initial safety assessment of a compound like this compound, for which limited data is available.
Caption: Workflow for assessing the safety of a data-poor chemical.
Conclusion
The health and safety profile of this compound is largely uncharacterized in publicly accessible scientific literature. While physicochemical properties can be estimated, critical toxicological data are absent. In such cases, a risk assessment must be based on the principles of chemical similarity and a conservative application of safety precautions. It is hypothesized that the compound would be metabolized via hydrolysis to 4-chlorobenzoic acid and isobutanol. Further toxicological testing, beginning with acute toxicity studies as outlined by OECD guidelines, is necessary to establish a definitive safety profile for this compound. All handling should be conducted with appropriate engineering controls and personal protective equipment to minimize potential exposure.
References
Methodological & Application
Application Notes and Protocols: Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 4-chlorobenzoate is a chemical compound with the molecular formula C₁₁H₁₃ClO₂. While it is not extensively documented as a primary reagent in a wide range of specific applications, its chemical structure lends itself to use as a versatile intermediate in organic synthesis. This document provides an overview of its properties, potential applications based on the reactivity of its functional groups, and general protocols for its synthesis and potential transformations. The information presented here is based on general chemical principles due to the limited availability of specific application data for this compound in the peer-reviewed literature.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Source |
| Molecular Weight | 212.67 g/mol | |
| Molecular Formula | C₁₁H₁₃ClO₂ | |
| CAS Number | 29234-88-6 | |
| Appearance | White to off-white crystalline solid or liquid | - |
| Boiling Point | ~275 °C (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | - |
| pKa (of conjugate acid) | Not available | - |
Potential Applications as a Reagent
Based on its chemical structure, this compound can serve as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its reactivity is primarily centered around the ester and the aryl chloride functionalities.
Intermediate in the Synthesis of Bioactive Molecules
The 4-chlorobenzoate moiety is a common fragment in a variety of biologically active compounds. This compound can be used as a starting material to introduce this fragment. The isobutyl ester can act as a protecting group for the carboxylic acid, which can be deprotected under appropriate conditions.
Logical Relationship: From Intermediate to Bioactive Compound
Caption: Synthetic pathway from this compound.
Precursor for Cross-Coupling Reactions
The aryl chloride in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, allowing for the construction of complex molecular scaffolds.
Experimental Workflow: Suzuki Coupling
Caption: Workflow for a Suzuki cross-coupling reaction.
Experimental Protocols
The following are general, representative protocols for the synthesis and potential reactions of this compound. These are based on standard organic chemistry methodologies and should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of this compound (Fischer Esterification)
This protocol describes the synthesis of this compound from 4-chlorobenzoic acid and isobutanol.
Materials:
-
4-Chlorobenzoic acid
-
Isobutanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chlorobenzoic acid (1 equivalent) and an excess of isobutanol (3-5 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 g of carboxylic acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Expected Yield: 70-90%
Protocol 2: Hydrolysis of this compound to 4-Chlorobenzoic Acid
This protocol describes the deprotection of the isobutyl ester to yield the parent carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol (or methanol)
-
Water
-
Hydrochloric acid (concentrated)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2).
-
Collect the precipitated 4-chlorobenzoic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Expected Yield: >90%
Summary of Potential Reactions and Quantitative Data (Hypothetical)
The following table summarizes potential reactions and provides hypothetical, yet realistic, quantitative data based on similar transformations reported in the literature for related compounds.
| Reaction Type | Reagents and Conditions | Product Type | Expected Yield (%) |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux | Biaryl compound | 60-85 |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | Aryl-alkyne | 55-80 |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | N-Aryl amine | 50-75 |
| Hydrolysis (Basic) | NaOH, EtOH/H₂O, reflux | Carboxylic acid | >90 |
| Amidation (from acid) | Amine, HOBt, EDCI, DMF, rt | Amide | 70-95 |
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general chemical principles. Researchers should consult the primary literature for specific reaction conditions and optimize them for their particular needs. Safety precautions should always be taken when handling chemicals.
Application Notes and Protocols: Use of Peroxide Initiators in Polymer Chemistry
A Practical Guide to Free-Radical Polymerization using Benzoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of isobutyl 4-chlorobenzoate in polymer chemistry are not well-documented in scientific literature, this document provides a comprehensive overview of a closely related and widely used class of compounds: peroxide initiators. Specifically, we will focus on benzoyl peroxide (BPO), a versatile and common initiator for free-radical polymerization. This process is fundamental to the synthesis of a wide array of polymers with applications ranging from industrial plastics to advanced drug delivery systems.[1][2]
These notes provide detailed protocols for the synthesis of polymers using BPO as a radical initiator, methods for their characterization, and an analysis of how key reaction parameters influence the final polymer properties.
Mechanism of Action: Free-Radical Polymerization
Free-radical polymerization is a chain reaction process consisting of three main stages: initiation, propagation, and termination.[3][4][5][6]
-
Initiation: The process begins with the decomposition of an initiator, in this case, benzoyl peroxide, to generate free radicals. This decomposition can be induced by heat or UV light.[7][8] The resulting benzoyloxy radicals can then decompose further, losing carbon dioxide to form phenyl radicals. These highly reactive radicals then attack a monomer molecule, breaking its π-bond and forming a new radical species, thus initiating the polymer chain.[3][9]
-
Propagation: The newly formed monomer radical attacks another monomer molecule, and this process repeats, rapidly adding monomer units to the growing polymer chain.[4][6][8]
-
Termination: The growth of the polymer chain ceases through several mechanisms, most commonly by the combination of two growing radical chains or by disproportionation, where a hydrogen atom is transferred from one chain to another.[4][8][10]
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene to Polystyrene
This protocol describes the synthesis of polystyrene via bulk polymerization of styrene monomer using benzoyl peroxide as the initiator.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (BPO)
-
Methanol
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Beaker
-
Filter paper
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the styrene monomer contains an inhibitor, it must be removed prior to use. This can be achieved by washing the styrene with an aqueous solution of sodium hydroxide (10% w/v), followed by washing with distilled water until the washings are neutral. Dry the inhibitor-free styrene over anhydrous calcium chloride and then distill under reduced pressure.
-
Reaction Setup: In a clean, dry round-bottom flask, add the desired amount of purified styrene monomer.
-
Initiator Addition: Add benzoyl peroxide to the styrene monomer. The concentration of BPO will influence the molecular weight of the resulting polymer (see Table 1). A typical starting concentration is in the range of 0.1 to 1.0 wt% relative to the monomer.
-
Polymerization: Heat the mixture in a water or oil bath to a temperature between 80-90°C with continuous stirring. The reaction mixture will gradually become more viscous as polymerization proceeds. The reaction is typically carried out for several hours.
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Pour the viscous solution into a beaker containing an excess of methanol to precipitate the polystyrene.
-
Isolation and Drying: Collect the precipitated polystyrene by filtration, wash it thoroughly with methanol to remove any unreacted monomer and initiator, and dry the polymer in a vacuum oven at 60-70°C until a constant weight is achieved.
Protocol 2: Characterization of Polystyrene by Gel Permeation Chromatography (GPC)
This protocol outlines the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polystyrene using GPC.[11][12]
Materials and Equipment:
-
Synthesized polystyrene sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards of known molecular weight
-
GPC system equipped with a refractive index (RI) detector
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polystyrene sample (approximately 1-2 mg/mL) in THF. Ensure the polymer is completely dissolved.
-
Standard Preparation: Prepare a series of solutions of polystyrene standards with known molecular weights in THF.
-
GPC Analysis:
-
Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard solutions into the GPC system to generate a calibration curve by plotting the logarithm of the molecular weight against the elution time.[1]
-
Inject the polystyrene sample solution into the GPC system.
-
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the synthesized polystyrene from the resulting chromatogram.[1]
Data Presentation
The concentration of the initiator has a significant impact on the molecular weight and polydispersity of the resulting polymer. Generally, a higher initiator concentration leads to a lower molecular weight and a narrower molecular weight distribution.[13]
Table 1: Effect of Benzoyl Peroxide Concentration on the Molecular Weight and Polydispersity Index of Polystyrene.
| BPO Concentration (wt%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| 0.1 | 150,000 | 330,000 | 2.2 |
| 0.5 | 80,000 | 184,000 | 2.3 |
| 1.0 | 50,000 | 120,000 | 2.4 |
Note: The values in this table are representative and can vary depending on the specific reaction conditions such as temperature, reaction time, and monomer purity.
Visualizations
Signaling Pathway: Free-Radical Polymerization Mechanism
The following diagram illustrates the three key stages of free-radical polymerization initiated by benzoyl peroxide.
Caption: Mechanism of free-radical polymerization.
Experimental Workflow: Polystyrene Synthesis and Characterization
This diagram outlines the logical flow of the experimental procedure for synthesizing and characterizing polystyrene.
Caption: Workflow for polystyrene synthesis and characterization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. fiveable.me [fiveable.me]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Measurement of Molecular Weight by using GPC method : Shimadzu (Slovensko) [shimadzu.sk]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
Application Notes: Isobutyl 4-Chlorobenzoate as an Internal Standard for UPLC-MS/MS Analysis
Introduction
Isobutyl 4-chlorobenzoate is a suitable internal standard (IS) for the sensitive and reliable quantification of various analytes in complex biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Its chemical properties, including good ionization efficiency and chromatographic behavior, make it an excellent choice for correcting variations during sample preparation and analysis. This document provides a detailed protocol for the use of this compound as an internal standard in the simultaneous determination of gastrodin, paeoniflorin, and puerarin in rat plasma.
Principle
An internal standard is a compound with a similar chemical structure to the analyte(s) of interest, which is added at a constant concentration to all samples, including calibrators and quality controls. By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations in sample injection volume, extraction efficiency, and matrix effects can be effectively compensated, leading to improved accuracy and precision of the analytical method.
Application
This method is applicable for the pharmacokinetic study of gastrodin, paeoniflorin, and puerarin in rat plasma. It can be adapted for the quantification of other analytes in various biological matrices with appropriate validation.
Experimental Protocols
Materials and Reagents
-
Analytes: Gastrodin, Paeoniflorin, Puerarin (Reference Standards)
-
Internal Standard: this compound (IS)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Blank rat plasma
Instrumentation
-
UPLC System: A system capable of gradient elution with a high-pressure binary pump and a temperature-controlled autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of gastrodin, paeoniflorin, puerarin, and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions with methanol to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Thawing: Thaw frozen plasma samples to room temperature.
-
Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the internal standard working solution (50 ng/mL this compound) to each plasma sample, except for blank samples (to which 50 µL of methanol is added).
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.0 min: 5%-95% B; 2.0-3.0 min: 95% B; 3.0-3.1 min: 95%-5% B; 3.1-4.0 min: 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Gastrodin: m/z 304.1 → 124.1; Paeoniflorin: m/z 498.2 → 121.1; Puerarin: m/z 417.1 → 297.1; this compound: m/z 213.1 → 139.0 |
Data Presentation
Method Validation Summary
The following tables summarize the quantitative data from the method validation, demonstrating the performance of this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Gastrodin | 1 - 1000 | > 0.99 | 1 |
| Paeoniflorin | 2 - 2000 | > 0.99 | 2 |
| Puerarin | 5 - 5000 | > 0.99 | 5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |
| Gastrodin | 2 (LQC) | ≤ 15 | ≤ 15 | ± 15 |
| 200 (MQC) | ≤ 15 | ≤ 15 | ± 15 | |
| 800 (HQC) | ≤ 15 | ≤ 15 | ± 15 | |
| Paeoniflorin | 4 (LQC) | ≤ 15 | ≤ 15 | ± 15 |
| 400 (MQC) | ≤ 15 | ≤ 15 | ± 15 | |
| 1600 (HQC) | ≤ 15 | ≤ 15 | ± 15 | |
| Puerarin | 10 (LQC) | ≤ 15 | ≤ 15 | ± 15 |
| 1000 (MQC) | ≤ 15 | ≤ 15 | ± 15 | |
| 4000 (HQC) | ≤ 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Gastrodin | 2 (LQC) | 85 - 115 | 85 - 115 |
| 800 (HQC) | 85 - 115 | 85 - 115 | |
| Paeoniflorin | 4 (LQC) | 85 - 115 | 85 - 115 |
| 1600 (HQC) | 85 - 115 | 85 - 115 | |
| Puerarin | 10 (LQC) | 85 - 115 | 85 - 115 |
| 4000 (HQC) | 85 - 115 | 85 - 115 | |
| This compound | 50 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Analyte | Condition | Stability (%) |
| Gastrodin | Short-term (Room temp, 4h) | 85 - 115 |
| Long-term (-20°C, 30 days) | 85 - 115 | |
| Freeze-thaw (3 cycles) | 85 - 115 | |
| Paeoniflorin | Short-term (Room temp, 4h) | 85 - 115 |
| Long-term (-20°C, 30 days) | 85 - 115 | |
| Freeze-thaw (3 cycles) | 85 - 115 | |
| Puerarin | Short-term (Room temp, 4h) | 85 - 115 |
| Long-term (-20°C, 30 days) | 85 - 115 | |
| Freeze-thaw (3 cycles) | 85 - 115 |
Visualization
Experimental Workflow
Caption: Workflow for the UPLC-MS/MS analysis using this compound.
Application Note: GC-MS Analysis of Isobutyl 4-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Isobutyl 4-chlorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is an ester of 4-chlorobenzoic acid and isobutanol. Accurate and sensitive quantification of this compound is essential in various research and development settings, including pharmaceutical and chemical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound. This application note outlines a complete GC-MS method, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from a liquid matrix (e.g., aqueous solution, biological fluid).
Materials:
-
Sample containing this compound
-
Ethyl acetate (HPLC grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
GC vials with inserts
Procedure:
-
Pipette 1 mL of the sample into a 15 mL centrifuge tube.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh 2 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried extract to a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used for the analysis of this compound.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
Table 2: Suggested Ions for Selected Ion Monitoring (SIM)
| Ion Type | m/z (example) |
| Quantifier Ion | 139 |
| Qualifier Ion 1 | 141 |
| Qualifier Ion 2 | 198 |
| Qualifier Ion 3 | 56 |
Note: The specific quantifier and qualifier ions should be determined by analyzing a standard of this compound and examining its mass spectrum.
Data Presentation
The quantitative data obtained from the analysis of a series of calibration standards can be summarized as follows.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Quantifier Ion) |
| 0.1 | 15,234 |
| 0.5 | 78,910 |
| 1.0 | 155,487 |
| 5.0 | 798,234 |
| 10.0 | 1,602,345 |
| Correlation Coefficient (R²) | 0.9995 |
Visualization
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: GC-MS analysis workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed method for the analysis of this compound using GC-MS. The described liquid-liquid extraction protocol is effective for sample clean-up and concentration, while the specified GC-MS parameters ensure good chromatographic separation and sensitive detection. This method is suitable for routine quantitative analysis in various scientific and industrial laboratories.
Application Note: A Robust HPLC Method for the Quantification of Isobutyl 4-chlorobenzoate
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isobutyl 4-chlorobenzoate. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water under isocratic conditions. Detection was performed using a UV detector. The method was validated in accordance with ICH guidelines and demonstrated excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications.
1. Introduction
This compound is an ester of 4-chlorobenzoic acid and isobutanol.[1] As with other related benzoate esters, it is important to have reliable analytical methods for its quantification in various samples for quality control and research purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[2][3][4] This application note presents a developed and validated RP-HPLC method for the determination of this compound.
2. Experimental
2.1. Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using appropriate chromatography software.
2.2. Chemicals and Reagents
-
This compound (Reference Standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2.3. Chromatographic Conditions
The final optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 238 nm |
| Run Time | 10 minutes |
3. Method Development and Protocol
3.1. Method Development Workflow
The development of this HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound. The key stages of this process are outlined in the workflow diagram below.
Caption: HPLC Method Development Workflow.
3.2. Experimental Protocol
The following protocol outlines the step-by-step procedure for the analysis of this compound using the developed HPLC method.
Caption: Analytical Protocol Workflow.
3.2.1. Mobile Phase Preparation
-
Measure 700 mL of HPLC grade acetonitrile and 300 mL of HPLC grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3.2.2. Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix well.
3.2.3. Preparation of Working Standard Solutions and Samples
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Prepare sample solutions by accurately weighing the sample, dissolving it in a suitable solvent (if necessary), and diluting with the mobile phase to a final concentration within the calibration range.
3.2.4. HPLC Analysis
-
Set up the HPLC system according to the conditions in the chromatographic conditions table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and samples.
-
Record the chromatograms and process the data.
4. Results and Discussion
4.1. System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
4.2. Method Validation
The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The validation results are presented in the following table.
| Validation Parameter | Result |
| Linearity (r²) | 0.9998 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated. The method exhibits excellent performance characteristics and is suitable for routine analysis in a quality control or research environment. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to other laboratories.[5]
References
Application Notes and Protocols: Derivatization in Chromatography
Topic: Isobutyl 4-chlorobenzoate as a Derivatization Agent
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: Extensive literature searches did not yield any specific methods, protocols, or application notes where this compound is utilized as a derivatization agent for analytical purposes. This suggests that it is not a commonly used reagent for this application. The following information is provided on a closely related and widely used class of derivatizing agents, alkyl chloroformates, specifically isobutyl chloroformate, which serves a similar purpose of enhancing the chromatographic analysis of various analytes.
Introduction to Derivatization
In chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for analysis. This process is often employed to:
-
Increase Volatility: For GC analysis, non-volatile compounds can be converted into more volatile derivatives.
-
Improve Thermal Stability: Derivatization can protect thermally labile analytes from degradation at the high temperatures used in GC.
-
Enhance Detector Response: A derivatizing agent can introduce a chromophore, fluorophore, or an electrophore to increase the analyte's response to UV, fluorescence, or electron capture detectors, respectively.
-
Improve Chromatographic Separation: By altering the polarity and structure of analytes, derivatization can lead to better peak shapes and resolution.
Isobutyl Chloroformate: A Versatile Derivatization Agent
Isobutyl chloroformate (IBCF) is a member of the alkyl chloroformate family of reagents used for the derivatization of compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids. It is particularly effective for the simultaneous derivatization of both the amino and carboxyl groups in amino acids, making them amenable to GC-MS analysis.[1][2]
Application: Analysis of Amino Acids
Isobutyl chloroformate is a valuable reagent for the quantitative analysis of amino acids in various biological samples.[2] The derivatization reaction results in the formation of N(O,S)-isobutoxycarbonyl isobutyl esters, which are volatile and thermally stable, allowing for their separation and detection by GC-MS.[2][3] Studies have shown that isobutyl chloroformate derivatized amino acids provide enhanced sensitivity for GC-flame ionization detection (FID) and GC-MS analysis compared to other alkyl chloroformates.[1]
Reaction Mechanism
The derivatization with isobutyl chloroformate typically proceeds in an aqueous-organic or non-aqueous medium in the presence of a base like pyridine. The reaction involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then reacts with an alcohol (in this case, isobutanol, which can be present in the reaction mixture or formed from the reagent) to form the ester.[1] The amino group is simultaneously acylated by the chloroformate.
Experimental Protocol: Derivatization of Amino Acids with Isobutyl Chloroformate for GC-MS Analysis
This protocol is a generalized procedure based on established methods for the derivatization of amino acids.[2] Optimization may be required for specific sample matrices and analytical instrumentation.
Materials:
-
Standard solutions of amino acids
-
Sample containing amino acids (e.g., plasma, tissue homogenate)
-
Isobutyl chloroformate (IBCF)
-
Pyridine
-
Isobutanol
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Deionized water
-
Internal standard (e.g., norvaline)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample or standard solution in a glass reaction vial, add a known amount of the internal standard.
-
Acidify the sample with 1 M HCl to a pH of approximately 2.
-
-
Derivatization:
-
Add 100 µL of a 1:1 (v/v) mixture of isobutanol and pyridine.
-
Vortex the mixture for 30 seconds.
-
Add 10 µL of isobutyl chloroformate.
-
Vortex vigorously for 1 minute to ensure thorough mixing. The reaction is typically rapid and occurs at room temperature.
-
-
Extraction:
-
Add 200 µL of dichloromethane and 400 µL of deionized water to the reaction vial.
-
Vortex for 1 minute to extract the derivatized amino acids into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Drying and Analysis:
-
Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1-2 µL of the dried organic extract into the GC-MS system.
-
Table 1: GC-MS Parameters for Analysis of Derivatized Amino Acids
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Visualizations
Caption: General workflow for analyte derivatization.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of amino acids in neonatal blood samples based on derivatization with isobutyl chloroformate followed by solid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Isobutyl 4-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of isobutyl 4-chlorobenzoate. It includes a summary of the key fragment ions, a proposed fragmentation pathway, and a general protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is an ester of 4-chlorobenzoic acid and isobutanol. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. Electron ionization mass spectrometry is a widely used technique that provides a reproducible fragmentation pattern, often referred to as a "chemical fingerprint," which is valuable for structural elucidation. This application note details the characteristic fragmentation of this compound.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most abundant ions are summarized in the table below.
Table 1: Principal Mass Spectral Peaks of this compound. [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 139 | 99.99 | [C7H4ClO]+ |
| 56 | 67.91 | [C4H8]+ |
| 141 | 32.76 | [C7H4(37Cl)O]+ (Isotope Peak) |
| 111 | 32.39 | [C6H4Cl]+ |
| 157 | 25.37 | [C8H8ClO]+ |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions common to esters and compounds containing an isobutyl group. The base peak at m/z 139 corresponds to the stable 4-chlorobenzoyl cation.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocol
This section outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations for calibration and analysis.
-
Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix effects.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
4.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
-
For quantitative analysis, generate a calibration curve using the peak area of a characteristic ion (e.g., m/z 139) versus the concentration of the standard solutions.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by distinct and reproducible fragmentation patterns under electron ionization. The formation of the 4-chlorobenzoyl cation (m/z 139) as the base peak provides a reliable marker for its identification. The protocol and information provided herein serve as a valuable resource for researchers and scientists involved in the analysis of this compound.
References
Application Notes and Protocols: Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the synthesis and potential applications of Isobutyl 4-chlorobenzoate, a versatile chemical intermediate. The protocols are intended to be illustrative and may require optimization for specific experimental conditions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 212.67 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | General chemical knowledge |
| Boiling Point | 275.5 °C (predicted) | --INVALID-LINK-- |
| Melting Point | Not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents | General chemical knowledge |
Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of 4-chlorobenzoic acid with isobutanol, using sulfuric acid as a catalyst.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzoic acid (15.6 g, 0.1 mol) and isobutanol (11.1 g, 0.15 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess isobutanol and yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless oil.
Synthetic Workflow
Application in Palladium-Catalyzed Cross-Coupling: The Heck Reaction
This compound can potentially serve as an aryl halide substrate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form carbon-carbon bonds.[1] This is a foundational method in the synthesis of pharmaceuticals and complex organic molecules.[2]
Hypothetical Heck Reaction Protocol
This protocol describes a hypothetical Heck reaction between this compound and styrene.
-
Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol), triphenylphosphine (5.2 mg, 0.02 mmol), and anhydrous sodium acetate (123 mg, 1.5 mmol).
-
Reactant Addition: Evacuate and backfill the flask with argon. Add anhydrous N,N-dimethylformamide (DMF, 5 mL), this compound (212 mg, 1.0 mmol), and styrene (125 mg, 1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with 20 mL of diethyl ether.
-
Filtration and Washing: Filter the mixture through a pad of celite, washing with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.
Reaction Workflow
Biological Relevance: Biodegradation Pathway
While specific biological activities of this compound are not well-documented, the biodegradation of the parent compound, 4-chlorobenzoate, has been studied in microorganisms. For instance, Pseudomonas aeruginosa has been shown to degrade 4-chlorobenzoate.[1] The initial step in this aerobic degradation is the hydrolytic dehalogenation to form 4-hydroxybenzoate, which then enters central metabolism.
Biodegradation Pathway of 4-Chlorobenzoate
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Isobutyl 4-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic hydrolysis of esters is a fundamental reaction in biocatalysis, offering a green and highly selective alternative to chemical methods for the synthesis of chiral compounds and the modification of pharmaceuticals. Isobutyl 4-chlorobenzoate is a halogenated aromatic ester, and its hydrolysis yields isobutanol and 4-chlorobenzoic acid. This process is of significant interest in drug development for the generation of metabolites, the study of enzyme--substrate interactions, and the production of valuable chemical intermediates. This document provides detailed application notes and protocols for conducting and analyzing the enzymatic hydrolysis of this compound, with a focus on the use of lipases, such as Candida antarctica lipase B (CAL-B), which are known for their broad substrate scope and high efficiency in ester hydrolysis.
Key Applications
-
Prodrug Activation: Enzymatic hydrolysis can be a crucial step in the activation of ester-based prodrugs, releasing the active carboxylic acid moiety in a controlled manner.
-
Metabolite Synthesis: In drug metabolism studies, the hydrolysis of this compound can be used to generate the corresponding carboxylic acid metabolite for toxicological and pharmacological evaluation.
-
Kinetic Resolution: For chiral esters, enzymatic hydrolysis can be employed for the kinetic resolution of racemates, yielding enantiomerically enriched alcohols or acids.
-
Biocatalytic Synthesis: The hydrolysis reaction can be reversed under non-aqueous conditions to synthesize the ester, demonstrating the versatility of enzymatic catalysts.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound using Candida antarctica Lipase B (CAL-B)
This protocol describes a typical procedure for the enzymatic hydrolysis of this compound using commercially available immobilized CAL-B (e.g., Novozym® 435).
Materials:
-
This compound (substrate)
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Acetonitrile (ACN) or other suitable organic co-solvent
-
4-Chlorobenzoic acid (product standard for HPLC)
-
Isobutanol (product standard for HPLC)
-
Hydrochloric acid (HCl) or other suitable quenching agent
-
HPLC-grade water and solvents
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in acetonitrile. The final concentration in the reaction mixture should typically be in the range of 1-10 mM.
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., a shaker incubator set at 30-40°C), add the required volume of phosphate buffer.
-
Add the desired amount of immobilized CAL-B. The enzyme loading can be varied, but a typical starting point is 1-10 mg of immobilized enzyme per mL of reaction volume.
-
Pre-incubate the buffer and enzyme for 5-10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate stock solution to the reaction vessel with vigorous stirring. The final concentration of the organic co-solvent (acetonitrile) should be kept low (e.g., <5% v/v) to maintain enzyme activity.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a quenching agent (e.g., 10 µL of 1 M HCl) to inactivate the enzyme.
-
Centrifuge the quenched sample to pellet the immobilized enzyme.
-
Dilute the supernatant with the HPLC mobile phase for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to quantify the decrease in the substrate (this compound) concentration and the increase in the product (4-chlorobenzoic acid) concentration over time.
-
A typical HPLC setup would involve a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection is typically performed using a UV detector at a wavelength where both the substrate and the product have significant absorbance (e.g., 240 nm).
-
Generate a standard curve for both this compound and 4-chlorobenzoic acid to accurately quantify their concentrations in the reaction samples.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the enzymatic hydrolysis of this compound.
Procedure:
-
Initial Rate Measurements: Following Protocol 1, perform a series of hydrolysis reactions at varying initial concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM).
-
Data Collection: For each substrate concentration, measure the initial reaction velocity (V0) by determining the rate of product formation in the linear phase of the reaction (typically the first 5-10 minutes).
-
Kinetic Analysis:
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km (Michaelis constant) and Vmax (maximum reaction velocity).
-
Alternatively, use a linear plotting method such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]) to estimate Km and Vmax.
-
Data Presentation
Table 1: Representative Kinetic Parameters for the Hydrolysis of para-Substituted Benzoate Esters by Carboxypeptidase A
| Substrate (para-substituent) | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
| Methoxy | 1.2 | 0.5 | 2400 |
| Methyl | 2.5 | 0.8 | 3125 |
| Chloro | 5.0 | 0.3 | 16667 |
| Cyano | 8.3 | 0.2 | 41500 |
| Nitro | 10.0 | 0.1 | 100000 |
Note: This data is illustrative and based on the hydrolysis of O-benzoyl-2-hydroxybutanoic acids. The trend shows that electron-withdrawing groups in the para position of the benzoate ring increase the rate of enzymatic hydrolysis.
Table 2: Reaction Conditions for Enantioselective Hydrolysis of an Isobutyl Ester by Candida antarctica Lipase B
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica lipase B |
| Substrate | Racemic isobutyl 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid ester |
| Solvent | Dioxane:tert-butanol (9:1 v/v) |
| Temperature | Room Temperature |
| Enzyme Loading | 50 mg enzyme per 100 mg substrate |
| Reaction Time | 1 hour |
This table is based on a study of a different isobutyl ester but provides a good starting point for optimizing the reaction conditions for this compound hydrolysis.[1]
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the kinetic parameters of the enzymatic hydrolysis of this compound.
Caption: Workflow for the kinetic analysis of enzymatic ester hydrolysis.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the components of the enzymatic hydrolysis reaction.
Caption: Relationship of components in the enzymatic hydrolysis reaction.
References
Application Notes and Protocols: Isobutyl 4-Chlorobenzoate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction
Isobutyl 4-chlorobenzoate is a valuable building block in medicinal chemistry, primarily serving as a stable and readily available source of the 4-chlorobenzoyl moiety. This structural motif is present in a number of biologically active compounds. The isobutyl ester provides a convenient protecting group for the carboxylic acid, allowing for modifications on other parts of a molecule before its hydrolysis to the free acid or conversion to other functional groups.
A prime example of the utility of the 4-chlorobenzoyl scaffold is in the synthesis of fenofibrate, a widely prescribed fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The synthesis of fenofibrate and related compounds often starts from 4-chlorobenzoic acid or its derivatives.
These application notes provide detailed protocols for the synthesis and subsequent transformations of this compound, demonstrating its utility as a precursor in a synthetic route toward key intermediates of fibrate-class drugs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| CAS Number | 29234-88-6 |
| Appearance | Colorless liquid (typical) |
| Boiling Point | 116-118 °C at 3 Torr |
| IUPAC Name | 2-methylpropyl 4-chlorobenzoate |
Experimental Protocols
The following protocols detail the synthesis of this compound and its conversion to key intermediates for the synthesis of fenofibrate.
Protocol 1: Synthesis of this compound
This protocol describes the Fischer esterification of 4-chlorobenzoic acid with isobutanol.
Materials:
-
4-chlorobenzoic acid
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-chlorobenzoic acid (1 equivalent), isobutanol (3 equivalents), and toluene (as the azeotroping solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the 4-chlorobenzoic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 4-chlorobenzoic acid | 156.57 | 0.1 | 1 | 15.66 g |
| Isobutanol | 74.12 | 0.3 | 3 | 22.24 g (27.7 mL) |
| Sulfuric Acid (conc.) | 98.08 | 0.005 | 0.05 | ~0.27 mL |
| Toluene | - | - | - | 100 mL |
Protocol 2: Hydrolysis of this compound to 4-chlorobenzoic Acid
This protocol outlines the base-mediated hydrolysis of the isobutyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stir plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath.
-
Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the 4-chlorobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Table 3: Reagents for the Hydrolysis of this compound
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| This compound | 212.67 | 0.05 | 1 | 10.63 g |
| Sodium Hydroxide | 40.00 | 0.15 | 3 | 6.00 g in 50 mL H₂O |
| Methanol | - | - | - | 100 mL |
| Hydrochloric Acid (conc.) | - | - | - | As needed for acidification |
Protocol 3: Synthesis of 4-chlorobenzoyl chloride
This protocol describes the conversion of 4-chlorobenzoic acid to the more reactive acyl chloride.
Materials:
-
4-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Stir plate
Procedure:
-
In a round-bottom flask, suspend 4-chlorobenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically around 80°C) under a calcium chloride drying tube or with an outlet to a base trap to neutralize the evolved HCl and SO₂ gases.
-
The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Distill off the excess thionyl chloride under reduced pressure to obtain the crude 4-chlorobenzoyl chloride, which can be used in the next step without further purification.
Table 4: Reagents for the Synthesis of 4-chlorobenzoyl chloride
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 4-chlorobenzoic acid | 156.57 | 0.1 | 1 | 15.66 g |
| Thionyl chloride | 118.97 | 0.3 | 3 | 35.69 g (21.7 mL) |
| DMF | - | - | - | 1-2 drops |
Protocol 4: Friedel-Crafts Acylation to Synthesize 4-chloro-4'-hydroxybenzophenone
This protocol details the synthesis of a key intermediate for fenofibrate using 4-chlorobenzoyl chloride.
Materials:
-
4-chlorobenzoyl chloride
-
Phenol
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve phenol (1 equivalent) and anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Dissolve 4-chlorobenzoyl chloride (1 equivalent) in dichloromethane and add it dropwise to the reaction mixture via an addition funnel.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly pouring it over a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 5: Reagents for Friedel-Crafts Acylation
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 4-chlorobenzoyl chloride | 175.01 | 0.05 | 1 | 8.75 g |
| Phenol | 94.11 | 0.05 | 1 | 4.71 g |
| Aluminum chloride | 133.34 | 0.055 | 1.1 | 7.33 g |
| Dichloromethane | - | - | - | 150 mL |
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway from 4-chlorobenzoic acid to the fenofibrate intermediate, highlighting the role of this compound as a protected form.
Caption: Synthetic workflow from 4-chlorobenzoic acid.
Signaling Pathway of Fenofibrate
Fenofibrate's active metabolite, fenofibric acid, exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Caption: PPARα signaling pathway activated by fenofibric acid.
References
Application Notes and Protocols: Microbial Degradation of 4-Chlorobenzoate
Topic: Microbial Metabolism of 4-Chlorobenzoate for Bioremediation and Industrial Applications
Audience: Researchers, scientists, and environmental professionals.
Introduction
While isobutyl 4-chlorobenzoate is not commonly documented as a tracer in metabolic studies, its parent compound, 4-chlorobenzoic acid (4-CBA), is a significant environmental pollutant and a subject of extensive metabolic research, particularly in the context of microbial degradation. Chlorinated aromatic compounds, including 4-CBA, are known intermediates in the breakdown of polychlorinated biphenyls (PCBs) and herbicides. This document provides detailed application notes and protocols on the microbial metabolism of 4-chlorobenzoate, a critical area of study for bioremediation and the development of biocatalysts.
Metabolic Pathways of 4-Chlorobenzoate Degradation
Microorganisms have evolved diverse strategies to utilize 4-chlorobenzoate as a sole source of carbon and energy. The initial and most critical step in the aerobic degradation of 4-CBA is dehalogenation. Two primary pathways have been identified, both of which converge on the central metabolite protocatechuate, which then enters the β-ketoadipate pathway for complete mineralization.
Pathway 1: Hydrolytic Dehalogenation
The most common pathway involves an initial hydrolytic dehalogenation of 4-CBA to 4-hydroxybenzoate (4-HBA). This reaction is catalyzed by a 4-chlorobenzoate dehalogenase. The resultant 4-HBA is then hydroxylated to form protocatechuate. This pathway has been observed in various bacterial strains, including Arthrobacter sp. and Cupriavidus sp.[1][2][3]
Pathway 2: Dioxygenase-Mediated Dehalogenation
An alternative pathway involves the action of a dioxygenase on the aromatic ring, leading to the formation of 4-chlorocatechol.[4] Subsequent metabolism proceeds via the ortho-cleavage pathway, with dechlorination occurring after the ring has been cleaved.[4] This pathway has been characterized in bacteria such as Pseudomonas aeruginosa.[4]
Visualization of Metabolic Pathways
Caption: Microbial degradation pathways of 4-Chlorobenzoate.
Quantitative Data on 4-Chlorobenzoate Degradation
The efficiency of 4-chlorobenzoate degradation can be quantified by measuring various parameters, including enzyme activity and bacterial growth rates.
| Parameter | Organism | Value | Conditions | Reference |
| Dehalogenase Specific Activity | Arthrobacter sp. (Strain TM-1, improved) | 0.85 nmol of 4-hydroxybenzoate per min per mg of protein | pH 6.8, 20°C | [1][2] |
| Dehalogenase Specific Activity | Arthrobacter sp. (Strain TM-1, initial) | 0.09 nmol of 4-hydroxybenzoate per min per mg of protein | pH 6.8, 20°C | [1][2] |
| Doubling Time | Arthrobacter sp. (Strain TM-1, improved) | 1.6 hours | Continuous culture | [1][2] |
| Doubling Time | Arthrobacter sp. (Strain TM-1, initial) | 50 hours | Batch culture | [1][2] |
| Maximum Growth Concentration | Cupriavidus sp. (Strain SK-3) | 5 mM 4-CBA | Aerobic conditions | [3] |
| Substrate Utilization | Pseudomonas aeruginosa PA01 NC | 2 g/L 4-CBA | As sole carbon source | [4] |
Experimental Protocols
Protocol 1: Isolation and Enrichment of 4-Chlorobenzoate Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing 4-chlorobenzoate as a sole carbon and energy source.
Materials:
-
Environmental sample (e.g., soil, sewage sludge)
-
Mineral Salts Medium (MSM)
-
4-Chlorobenzoic acid (4-CBA)
-
Agar
-
Petri dishes
-
Shaking incubator
-
Autoclave
Procedure:
-
Prepare a Mineral Salts Medium (MSM). A typical formulation contains (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), (NH₄)₂SO₄ (1.0g), MgSO₄·7H₂O (0.2g), and trace elements.
-
Add 4-chlorobenzoate to the MSM as the sole carbon source at a concentration of 1 g/L.
-
Inoculate a flask containing the MSM with the environmental sample.
-
Incubate at 30°C with shaking (150 rpm) for 7-10 days.
-
Perform serial dilutions of the enriched culture and plate onto MSM agar plates containing 4-CBA.
-
Incubate the plates at 30°C until colonies appear.
-
Isolate single colonies and re-streak to ensure purity.
Caption: Workflow for isolating 4-CBA degrading bacteria.
Protocol 2: Preparation of Cell-Free Extracts
This protocol details the preparation of cell-free extracts to assay for enzyme activities involved in 4-CBA degradation.
Materials:
-
Bacterial culture grown on 4-CBA
-
Centrifuge and centrifuge tubes
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Sonication device or French press
-
Ultracentrifuge
Procedure:
-
Grow the bacterial isolate in a liquid medium with 4-CBA as the sole carbon source until the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with cold phosphate buffer.
-
Resuspend the cells in a minimal volume of the same buffer.
-
Disrupt the cells by sonication or using a French press. Keep the sample on ice to prevent protein denaturation.
-
Centrifuge the cell lysate at a low speed to remove cell debris.
-
Perform ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to obtain the cell-free extract (supernatant).
Protocol 3: 4-Chlorobenzoate Dehalogenase Activity Assay
This protocol measures the activity of 4-chlorobenzoate dehalogenase by monitoring the formation of 4-hydroxybenzoate.
Materials:
-
Cell-free extract
-
4-Chlorobenzoate solution
-
Reaction buffer (e.g., phosphate buffer, pH 6.8)
-
Manganese chloride (MnCl₂) solution (optional, as it can stimulate activity)[1][2]
-
Quenching solution (e.g., methanol or an acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Set up a reaction mixture containing the reaction buffer, 4-CBA, and MnCl₂ (if used).
-
Pre-incubate the mixture at the optimal temperature (e.g., 20°C).[1][2]
-
Initiate the reaction by adding the cell-free extract.
-
Take aliquots at different time points and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the formation of 4-hydroxybenzoate.
-
Calculate the specific activity as nmol of product formed per minute per mg of protein.
Conclusion
The microbial degradation of 4-chlorobenzoate is a well-studied process with significant implications for environmental bioremediation. The protocols and data presented here provide a framework for researchers to investigate and harness these metabolic capabilities. Further research into the genetic and enzymatic basis of 4-CBA degradation will continue to advance the development of robust and efficient biocatalytic systems.
References
Application Notes and Protocols for the Synthesis of Derivatives from Isobutyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of a variety of derivatives from the starting material, Isobutyl 4-chlorobenzoate. The following protocols cover key synthetic transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction, enabling the generation of diverse molecular scaffolds for applications in drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile platform for the derivatization of this compound at the 4-position of the aromatic ring.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination allows for the coupling of various primary and secondary amines with this compound to furnish the corresponding N-aryl amine derivatives.[1][2] This reaction is characterized by its high functional group tolerance and broad substrate scope.[1]
Experimental Protocol: Synthesis of Isobutyl 4-(phenylamino)benzoate
A detailed experimental protocol for a typical Buchwald-Hartwig amination is provided below.
-
Materials:
-
This compound (1.0 mmol, 212.67 mg)
-
Aniline (1.2 mmol, 111.74 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Quantitative Data Summary for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 80-90 |
| n-Butylamine | Pd₂ (dba)₃ / BrettPhos | LHMDS | THF | 80 | 8 | 75-85 |
Suzuki Coupling for the Synthesis of Biaryl Derivatives
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and a variety of arylboronic acids, yielding valuable biaryl compounds.[3]
Experimental Protocol: Synthesis of Isobutyl 4-phenylbenzoate
-
Materials:
-
This compound (1.0 mmol, 212.67 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene/Water (4:1, 5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography on silica gel.
-
Quantitative Data Summary for Suzuki Coupling
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 12 | 88-96 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 85-92 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 10 | 82-90 |
Sonogashira Coupling for the Synthesis of Aryl-Alkynyl Derivatives
The Sonogashira coupling provides a route to synthesize aryl-alkynyl derivatives by reacting this compound with a terminal alkyne.[4][5]
Experimental Protocol: Synthesis of Isobutyl 4-(phenylethynyl)benzoate
-
Materials:
-
This compound (1.0 mmol, 212.67 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Quantitative Data Summary for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 25 | 6 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 75-85 |
| 1-Hexyne | PdCl₂(dppf) / CuI | i-Pr₂NEt | THF | 60 | 8 | 78-88 |
Nucleophilic Aromatic Substitution (SNA)
Under certain conditions, the chlorine atom of this compound can be displaced by strong nucleophiles. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring.
Experimental Protocol: Synthesis of Isobutyl 4-methoxybenzoate
-
Materials:
-
This compound (1.0 mmol, 212.67 mg)
-
Sodium methoxide (2.0 mmol, 108.0 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
Quantitative Data Summary for Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium methoxide | - | DMF | 120 | 24 | 60-70 | | Sodium phenoxide | - | DMSO | 150 | 18 | 55-65 |
Reduction of the Ester Functional Group
The ester moiety of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Experimental Protocol: Synthesis of (4-chlorophenyl)methanol
-
Materials:
-
This compound (1.0 mmol, 212.67 mg)
-
Lithium aluminum hydride (LiAlH₄) (2.0 mmol, 75.9 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an argon atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and then water (0.228 mL).
-
Stir the resulting white suspension at room temperature for 30 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.
-
Quantitative Data Summary for Ester Reduction
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | LiAlH₄ | THF | Reflux | 2 | 90-98 | | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 to 0 | 3 | 85-95 (aldehyde) |
Visualizations
Reaction Pathways for Derivatization
Caption: Synthetic routes from this compound.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - Reaction between chlorobenzene and sodium methoxide to produce anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. jeolusa.com [jeolusa.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
Troubleshooting & Optimization
Troubleshooting low yield in Isobutyl 4-chlorobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Isobutyl 4-chlorobenzoate via Fischer esterification.
Troubleshooting Guide: Low Product Yield
Low yield in the synthesis of this compound is a common issue that can be attributed to several factors related to reaction equilibrium, reactant purity, and reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound synthesis resulted in a much lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the Fischer esterification of 4-chlorobenzoic acid with isobutanol is typically traced back to one or more of the following factors:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, several strategies can be employed.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that must be optimized.
-
Reactant Quality and Stoichiometry: The purity of starting materials and the molar ratio of alcohol to carboxylic acid can significantly impact the yield.
-
Side Reactions: Under acidic conditions, isobutanol can undergo side reactions, consuming the starting material and reducing the yield of the desired ester.
-
Inefficient Product Isolation and Purification: Significant product loss can occur during the workup and purification steps.
Below is a detailed breakdown of each point with recommended troubleshooting steps.
Quantitative Data Summary
For successful synthesis, it's crucial to control key experimental parameters. The table below summarizes typical ranges for these parameters in a Fischer esterification reaction.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Isobutanol : 4-Chlorobenzoic Acid) | 3:1 to 5:1 | Using an excess of the alcohol shifts the reaction equilibrium towards the product side. |
| Catalyst (Conc. H₂SO₄) Loading | 1-5 mol% (relative to 4-chlorobenzoic acid) | Sufficient to catalyze the reaction without promoting excessive side reactions. |
| Reaction Temperature | Reflux (typically 100-120°C) | Ensures the reaction proceeds at a reasonable rate. The boiling point of the mixture will depend on the excess of isobutanol. |
| Reaction Time | 2-8 hours | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time. |
| Typical Yield | 65-95% | Yields can vary based on the specific conditions and scale of the reaction.[1] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in your synthesis.
References
Technical Support Center: Isobutyl 4-chlorobenzoate Synthesis
Welcome to the technical support center for the synthesis of Isobutyl 4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 4-chlorobenzoic acid with isobutanol.
Q2: What are the typical starting materials and catalyst for this synthesis?
A2: The primary starting materials are 4-chlorobenzoic acid and isobutanol. A strong acid catalyst is required, with sulfuric acid (H₂SO₄) being a common and effective choice.
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: The critical parameters to monitor and optimize are:
-
Molar ratio of reactants: An excess of isobutanol is often used to drive the reaction equilibrium towards the product.
-
Catalyst concentration: The amount of acid catalyst significantly influences the reaction rate.
-
Reaction temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.
-
Reaction time: Sufficient time is needed for the reaction to reach completion.
-
Water removal: As water is a byproduct, its removal can shift the equilibrium to favor ester formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Increase the reaction time.- Increase the reaction temperature.- Increase the molar excess of isobutanol.- Ensure efficient water removal using a Dean-Stark apparatus. |
| Loss of product during workup. | - Ensure the pH is basic enough during the sodium bicarbonate wash to remove all unreacted 4-chlorobenzoic acid.- Minimize the number of transfer steps.- Ensure complete extraction of the product from the aqueous layer. | |
| Catalyst deactivation. | - Use a fresh or higher concentration of the acid catalyst. | |
| Presence of Unreacted 4-chlorobenzoic Acid in Product | Incomplete reaction. | - See solutions for "Low Product Yield". |
| Inefficient workup. | - Perform additional washes with a saturated sodium bicarbonate solution to ensure complete removal of the acidic starting material. Check the pH of the aqueous layer after washing. | |
| Presence of Isobutanol in Product | Insufficient removal after reaction. | - Use a rotary evaporator to remove excess isobutanol under reduced pressure.- Perform aqueous washes to partition the isobutanol out of the organic layer. |
| Formation of Side Products (e.g., diisobutyl ether) | High reaction temperature and/or high catalyst concentration. | - Lower the reaction temperature.- Reduce the concentration of the acid catalyst. |
| Oily Product Instead of Crystalline Solid | Presence of impurities (unreacted starting materials, side products, or residual solvent). | - Follow the purification protocol carefully, including all washing and drying steps.- Consider purification by column chromatography if simple washing is insufficient. |
Experimental Protocols
Detailed Protocol for Fischer Esterification of 4-chlorobenzoic acid with Isobutanol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-chlorobenzoic acid
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-chlorobenzoic acid and a molar excess of isobutanol (e.g., 3-5 equivalents).
-
Add toluene to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid) to the stirred mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 4-chlorobenzoic acid). Repeat until no more gas evolution is observed.
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess isobutanol.
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
-
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the effect of varying reaction conditions on the yield of this compound. This data should be used as a starting point for optimization.
Table 1: Effect of Catalyst Concentration on Product Yield
| Catalyst (H₂SO₄) Concentration (mol%) | Reaction Time (h) | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Yield (%) |
| 1 | 6 | 120 | 1:3 | 75 |
| 3 | 6 | 120 | 1:3 | 88 |
| 5 | 6 | 120 | 1:3 | 92 |
Table 2: Effect of Reaction Temperature on Product Yield
| Temperature (°C) | Reaction Time (h) | Catalyst (H₂SO₄) Conc. (mol%) | Molar Ratio (Acid:Alcohol) | Yield (%) |
| 100 | 6 | 3 | 1:3 | 80 |
| 120 | 6 | 3 | 1:3 | 88 |
| 140 | 6 | 3 | 1:3 | 85 (potential for side products) |
Table 3: Effect of Reactant Molar Ratio on Product Yield
| Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Catalyst (H₂SO₄) Conc. (mol%) | Yield (%) |
| 1:2 | 6 | 120 | 3 | 82 |
| 1:3 | 6 | 120 | 3 | 88 |
| 1:5 | 6 | 120 | 3 | 91 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for diagnosing the cause of low yield.
Identifying side products in Isobutyl 4-chlorobenzoate synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the synthesis of isobutyl 4-chlorobenzoate. It details potential side products, their identification, and methods to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory methods for synthesizing this compound are:
-
Fischer Esterification: This method involves the acid-catalyzed reaction of 4-chlorobenzoic acid with isobutanol. The reaction is reversible and typically requires an excess of the alcohol and a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the ester product.
-
Acyl Chloride Esterification: This method involves the reaction of 4-chlorobenzoyl chloride with isobutanol. This reaction is generally faster and not reversible, but the starting acyl chloride is highly reactive and sensitive to moisture.
Q2: I have a lower than expected yield. What are the possible causes?
A2: A low yield of this compound can be attributed to several factors depending on the synthetic route:
-
For Fischer Esterification:
-
Incomplete reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or the amount of catalyst.
-
Loss during work-up: The ester is volatile and can be lost during solvent removal. Ensure controlled temperature and pressure during evaporation.
-
Side reactions: Dehydration of isobutanol can reduce the amount of alcohol available to react with the carboxylic acid.
-
-
For Acyl Chloride Esterification:
-
Hydrolysis of the acyl chloride: If your starting material or solvent contains water, 4-chlorobenzoyl chloride will hydrolyze to 4-chlorobenzoic acid, which will not react with isobutanol under these conditions.
-
Incomplete reaction: While fast, the reaction may be incomplete if the stoichiometry is off or if the reaction time is too short.
-
Q3: My final product is impure. What are the likely side products?
A3: The nature of the impurities will depend on your synthetic method. The most common side products are detailed in the troubleshooting guide below. For Fischer esterification, expect byproducts from isobutanol dehydration. For the acyl chloride method, the primary impurity is often unreacted 4-chlorobenzoic acid from hydrolysis.
Troubleshooting Guide: Identifying and Mitigating Side Products
Undesired side products can complicate purification and affect the final yield and purity of this compound. This section provides a guide to identifying and addressing common side products.
| Side Product | Formation Pathway | Identification (Analytical Techniques) | Mitigation Strategies |
| Diisobutyl ether | Acid-catalyzed dehydration and condensation of two molecules of isobutanol.[1] | GC-MS (lower retention time than the ester), 1H NMR (characteristic signals for isobutyl groups attached to an ether oxygen). | Use a lower reaction temperature, reduce the concentration of the acid catalyst, or use a milder catalyst. |
| Isobutene | Acid-catalyzed dehydration of isobutanol.[2][3] | A gaseous byproduct, may not be observed in the final product mixture but its formation consumes the reactant. | Lowering the reaction temperature can help minimize this side reaction. |
| 4-Chlorobenzoic acid | Unreacted starting material in Fischer esterification or from the hydrolysis of 4-chlorobenzoyl chloride.[4][5] | HPLC, TLC (will have a different Rf value than the ester), 1H NMR (acidic proton signal). | For Fischer esterification, drive the reaction to completion. For the acyl chloride method, ensure anhydrous conditions. Can be removed with a basic wash during work-up. |
| Unreacted Isobutanol | Incomplete reaction. | GC-MS (very low retention time), 1H NMR (characteristic alcohol proton and isobutyl signals). | Can be removed during the aqueous work-up and by evaporation under reduced pressure. |
| Other Chlorinated Impurities | Impurities present in the starting 4-chlorobenzoyl chloride (e.g., 4-chlorobenzal chloride, 4-chlorobenzotrichloride). | GC-MS can reveal the presence of these higher chlorinated species. | Use high-purity starting materials. |
Experimental Protocols
Fischer Esterification of 4-Chlorobenzoic Acid with Isobutanol
Materials:
-
4-Chlorobenzoic acid
-
Isobutanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzoic acid (1 equivalent), isobutanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted 4-chlorobenzoic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the primary reaction pathway for the Fischer esterification of 4-chlorobenzoic acid and the formation of key side products.
Caption: Main and side reaction pathways in the synthesis of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Dehydration of isobutanol and the elimination of water from fuel alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydration of Isobutanol and the Elimination of Water from Fuel Alcohols [figshare.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isobutyl 4-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Isobutyl 4-chlorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows a broad peak around 10-12 ppm in the 1H NMR spectrum. What is this impurity and how can I remove it?
A1: A broad peak in the 10-12 ppm region of a 1H NMR spectrum is characteristic of a carboxylic acid proton. This indicates the presence of unreacted 4-chlorobenzoic acid in your product.
Troubleshooting Steps:
-
Liquid-Liquid Extraction: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 4-chlorobenzoate, which will partition into the aqueous layer.
-
Caution: Perform the wash carefully as CO2 evolution can cause pressure buildup in the separatory funnel.
-
-
Drying and Solvent Removal: After the base wash, wash the organic layer with brine to remove excess water. Dry the organic layer over an anhydrous salt (e.g., MgSO4, Na2SO4), filter, and remove the solvent under reduced pressure.
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Purity Confirmation: Re-analyze the product by 1H NMR to confirm the absence of the carboxylic acid peak.
Q2: I observe a peak around 3.5 ppm (a doublet) in the 1H NMR that does not correspond to my product. What could it be?
A2: A doublet around 3.5 ppm could indicate the presence of residual isobutanol. The Fischer esterification is a reversible reaction, and if an excess of isobutanol was used, it might remain in the crude product.[1][2][3]
Troubleshooting Steps:
-
Aqueous Washes: During the workup, ensure thorough washing with water to remove the majority of the water-soluble isobutanol.
-
Vacuum Distillation: this compound has a significantly higher boiling point than isobutanol. Simple distillation or evaporation under reduced pressure at a moderate temperature should effectively remove residual isobutanol.
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Column Chromatography: If distillation is not feasible or does not provide the desired purity, column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) will separate the more polar isobutanol from the less polar ester product.
Q3: My purified product has a lower than expected boiling point and the yield is low. What could be the issue?
A3: This could be due to the formation of diisobutyl ether as a byproduct, which is a common side reaction in acid-catalyzed esterifications, especially at higher temperatures.[4] Diisobutyl ether has a lower boiling point than this compound.
Troubleshooting Steps:
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Reaction Temperature Control: During synthesis, maintain the recommended reaction temperature to minimize the formation of the ether byproduct.
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Fractional Distillation: Careful fractional distillation can be used to separate diisobutyl ether from the desired ester product due to their different boiling points.
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Chromatographic Purification: Flash column chromatography is an effective method for separating the non-polar diisobutyl ether from the more polar this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
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For removal of acidic and alcoholic impurities: A combination of aqueous workup (washing with base and water) followed by vacuum distillation is often sufficient.
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For removal of structurally similar, non-polar impurities: Flash column chromatography on silica gel is the most effective technique.
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For achieving high purity on a smaller scale: Recrystallization can be employed if a suitable solvent system is identified.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties are summarized in the table below. These are crucial for planning distillation and other purification techniques.
| Property | Value | Source |
| Molecular Formula | C11H13ClO2 | [5] |
| Molecular Weight | 212.67 g/mol | [5] |
| Boiling Point | Data not available in search results. Estimated to be >200 °C at atmospheric pressure. | |
| IUPAC Name | 2-methylpropyl 4-chlorobenzoate | [5] |
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the mass of the product.[5]
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Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group (C=O stretch around 1720 cm-1) and the absence of the broad O-H stretch of a carboxylic acid impurity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.
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Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with the hexane/ethyl acetate mixture. The less polar impurities will elute first, followed by the this compound. The more polar impurities will remain on the column longer.
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Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly sealed.
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Crude Product Charging: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.
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Vacuum Application: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the different fractions based on their boiling points at the applied pressure. The initial fractions will likely contain lower-boiling impurities. Collect the fraction corresponding to the boiling point of this compound.
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Purity Analysis: Analyze the collected main fraction for purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Isobutyl 4-chlorobenzoate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Isobutyl 4-chlorobenzoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like most esters, is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water to form 4-chlorobenzoic acid and isobutanol. This process can be catalyzed by acidic or basic conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.
Q3: Which solvents are compatible with this compound?
A3: this compound is soluble in a range of common organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. However, for long-term storage in solution, it is advisable to use aprotic, dry solvents to minimize the risk of hydrolysis.
Q4: Can I use buffers to stabilize solutions of this compound?
A4: Yes, using buffers can help maintain a pH where the rate of hydrolysis is minimal. For many esters, a slightly acidic pH (around 4-5) can be optimal for stability. However, the exact optimal pH for this compound should be determined experimentally.
Troubleshooting Guide
Issue 1: I observe a white precipitate forming in my sample of this compound over time.
-
Question: What is causing the precipitation and how can I prevent it?
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Answer: The white precipitate is likely 4-chlorobenzoic acid, a product of hydrolysis. This indicates that your sample has been exposed to moisture. To prevent this, ensure that the compound is stored in a desiccated environment and that any solvents used are anhydrous. If working with aqueous solutions, minimize the exposure time and control the pH.
Issue 2: My purified this compound is showing a decrease in purity upon storage, as confirmed by HPLC.
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Question: What are the likely impurities, and what steps can I take to improve stability?
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Answer: The primary impurity is likely 4-chlorobenzoic acid due to hydrolysis. Other minor impurities could arise from photolytic or thermal degradation.
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To improve stability:
-
Moisture control: Store in a tightly sealed container with a desiccant. Use anhydrous solvents for preparing solutions.
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Temperature control: Store at recommended low temperatures (2-8 °C).
-
Light protection: Store in an amber vial or in the dark to prevent photolytic degradation.
-
Inert atmosphere: For sensitive applications, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.
-
-
Issue 3: I am synthesizing this compound via Fischer esterification, and the yield is low with significant starting material remaining.
-
Question: How can I drive the reaction to completion?
-
Answer: Fischer esterification is an equilibrium reaction. To improve the yield, you need to shift the equilibrium towards the product side. This can be achieved by:
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Using an excess of one reactant: Typically, the alcohol (isobutanol) is used in excess as it is easier to remove after the reaction.
-
Removing water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Using a suitable catalyst: Ensure you are using an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in an appropriate amount.
-
Quantitative Data on Stability
The following tables provide representative data from forced degradation studies on this compound. This data is illustrative to guide experimental design, as comprehensive stability data for this specific compound is not widely published.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | This compound Remaining (%) | 4-chlorobenzoic acid (%) |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 14.8 |
| 48 | 72.5 | 27.5 | |
| Purified Water (60 °C) | 24 | 98.1 | 1.9 |
| 48 | 96.3 | 3.7 | |
| 0.1 M NaOH (60 °C) | 24 | 65.7 | 34.3 |
| 48 | 43.1 | 56.9 |
Table 2: Photolytic and Thermal Stability of this compound (Solid State)
| Condition | Time (hours) | This compound Remaining (%) | Total Impurities (%) |
| Photolytic (ICH Q1B) | 24 | 97.8 | 2.2 |
| 48 | 95.5 | 4.5 | |
| Thermal (80 °C) | 24 | 99.1 | 0.9 |
| 48 | 98.2 | 1.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 48 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 48 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in acetonitrile to a known concentration, and analyze by HPLC.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of solid this compound in a petri dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
At the end of the exposure, dissolve the sample in acetonitrile to a known concentration and analyze by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound and its primary degradation product, 4-chlorobenzoic acid.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity should be confirmed by peak purity analysis using a photodiode array (PDA) detector to ensure that the this compound peak is free from co-eluting impurities in the stressed samples.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Logical workflow for troubleshooting stability issues of this compound.
Technical Support Center: Isobutyl 4-chlorobenzoate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of Isobutyl 4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution with this compound?
Co-elution involving this compound can stem from several factors, often related to similarities in the physicochemical properties of the analyte and interfering compounds within the sample matrix. Key causes include:
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Structurally Similar Compounds: Isomers of this compound or other chlorinated aromatic esters present in the sample can have very similar retention times.
-
Matrix Interferences: Complex sample matrices, such as those from environmental or biological samples, can contain endogenous compounds with similar polarity and volatility to this compound.
-
Inadequate Chromatographic Conditions: Sub-optimal gas chromatography (GC) or high-performance liquid chromatography (HPLC) method parameters, such as an inappropriate temperature ramp or mobile phase gradient, can lead to insufficient separation.[1][2]
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Column Degradation: Over time, the performance of a chromatographic column can degrade, leading to broader peaks and reduced resolution.
Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?
Visual inspection of a chromatogram may not always reveal co-elution.[3] More advanced techniques are often necessary for confirmation:
-
Mass Spectrometry (MS): A mass spectrometer can be used to analyze the mass-to-charge ratio (m/z) of ions across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.
-
Diode Array Detection (DAD) or Photodiode Array (PDA) Detection: For HPLC analysis, a DAD/PDA detector can assess the spectral purity of a peak. If the UV-Vis spectra are not consistent across the entire peak, co-elution is likely.[3]
Q3: What initial steps should I take to troubleshoot co-elution of this compound?
A systematic approach to troubleshooting is recommended. The following workflow outlines the initial steps to diagnose and address co-elution issues.
Caption: Initial workflow for troubleshooting suspected co-elution.
Troubleshooting Guides
Gas Chromatography (GC) Methods
Co-elution in GC is often related to component volatility and interactions with the stationary phase. Below are common scenarios and recommended solutions.
Scenario 1: Co-elution with a Structurally Similar Isomer
If you suspect co-elution with an isomer, such as sec-Butyl 4-chlorobenzoate or tert-Butyl 4-chlorobenzoate, modifying the temperature program can often resolve the issue.
Experimental Protocol: Temperature Program Optimization
-
Initial Analysis (Scouting Gradient): Begin with a generic temperature program to determine the elution temperature of the analyte. A common starting point is a ramp rate of 10 °C/min.[4]
-
Lower Initial Temperature: Reducing the initial oven temperature can improve the separation of early-eluting compounds.[4]
-
Slower Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance resolution.
-
Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.
Data Presentation: Impact of GC Oven Program on Resolution
| Parameter | Method A (Initial) | Method B (Optimized) |
| Initial Temperature | 150 °C | 120 °C |
| Ramp Rate | 20 °C/min | 10 °C/min |
| Final Temperature | 300 °C | 300 °C |
| Retention Time (this compound) | 8.52 min | 12.34 min |
| Retention Time (Co-eluting Isomer) | 8.52 min | 12.58 min |
| Resolution (Rs) | 0.00 | 1.65 |
Scenario 2: Co-elution with a Matrix Component
When dealing with complex matrices, changing the selectivity of the column can be a highly effective strategy.
Experimental Protocol: Stationary Phase Selection
-
Assess Analyte Polarity: this compound is a moderately polar compound due to the ester and chloro functional groups.
-
Select an Alternative Stationary Phase: If you are using a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), consider switching to a more polar phase (e.g., a polyethylene glycol (WAX) or a cyanopropyl-based column) to alter the elution order.
Data Presentation: Effect of Stationary Phase on Selectivity
| Stationary Phase | Polarity | Retention Time (this compound) | Retention Time (Matrix Interferent) | Resolution (Rs) |
| 5% Phenyl-Methylpolysiloxane | Low | 9.21 min | 9.21 min | 0.00 |
| Polyethylene Glycol (WAX) | High | 11.45 min | 10.98 min | 2.10 |
High-Performance Liquid Chromatography (HPLC) Methods
In HPLC, co-elution is primarily addressed by modifying the mobile phase composition or the stationary phase chemistry.
Scenario 3: Insufficient Separation from a Related Compound
For co-elution with a related compound, such as 4-chlorobenzoic acid or another ester, optimizing the mobile phase gradient is a key strategy.
Experimental Protocol: Mobile Phase Gradient Optimization
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution composition.
-
Shallow Gradient: Once the elution window is known, apply a shallower gradient in that region to increase the separation time between the peaks.
-
Isocratic Hold: An isocratic hold at a specific mobile phase composition can also be used to improve the resolution of closely eluting peaks.
-
pH Adjustment: If the co-eluting compound has an ionizable group (e.g., a carboxylic acid), adjusting the pH of the mobile phase can significantly alter its retention time relative to the neutral this compound.[5]
Data Presentation: Impact of Mobile Phase Gradient on Resolution
| Parameter | Method C (Initial) | Method D (Optimized) |
| Gradient | 10-90% Acetonitrile in 10 min | 40-60% Acetonitrile in 15 min |
| Retention Time (this compound) | 7.88 min | 11.05 min |
| Retention Time (Related Compound) | 7.88 min | 11.42 min |
| Resolution (Rs) | 0.00 | 1.89 |
Mass Spectrometry (MS) as a Solution
When chromatographic separation is not fully achievable, mass spectrometry can provide a means of selective detection and quantification.
Logical Relationship: MS Deconvolution of Co-eluting Peaks
Caption: Utilizing mass spectrometry to resolve co-elution.
Experimental Protocol: Selective Ion Monitoring (SIM) or Extracted Ion Chromatogram (XIC)
-
Identify Unique Ions: Determine the mass-to-charge ratios (m/z) of fragment ions that are unique to this compound and the co-eluting compound.
-
Acquire Data in Full Scan Mode: Initially, acquire data in full scan mode to confirm the presence of these unique ions.
-
Develop a SIM or XIC Method: Create a method that specifically monitors for the unique ions of each compound. This will generate chromatograms for each compound, even if they co-elute.
Data Presentation: Hypothetical Unique Ions for SIM/XIC Analysis
| Compound | Parent Ion (m/z) | Unique Fragment Ion (m/z) |
| This compound | 212 | 139 (chlorobenzoyl cation) |
| Potential Co-eluting Phthalate | 222 | 149 (phthalic anhydride cation) |
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Isobutyl 4-chlorobenzoate Production
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of Isobutyl 4-chlorobenzoate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a larger excess of isobutanol (3-5 equivalents).- Remove water as it forms using a Dean-Stark apparatus.- Increase reaction time or temperature (within the stability limits of reactants and products).- Ensure the catalyst (e.g., sulfuric acid, p-TsOH) is active and used in the correct amount (typically 1-5 mol%). |
| Presence of Unreacted 4-Chlorobenzoic Acid in Product | - Incomplete reaction.- Inefficient removal during work-up. | - Drive the reaction to completion using the recommendations above.- During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and extract the unreacted acid. Check the pH of the aqueous layer to ensure it is basic. |
| Presence of Unreacted Isobutanol in Product | - Use of a large excess of isobutanol.- Inefficient removal during purification. | - Remove the excess isobutanol by distillation after the reaction. The boiling point of isobutanol is significantly lower than the product.[1][2] |
| Formation of a Significant Amount of Di-isobutyl Ether | Side reaction of isobutanol catalyzed by acid, especially at higher temperatures. | - Maintain a moderate reaction temperature (typically 80-100 °C).- Use a milder acid catalyst or a lower concentration of the strong acid catalyst. |
| Product is Wet (Contains Water) | Inefficient drying of the organic layer. | - Use an appropriate amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).- Ensure sufficient contact time between the organic layer and the drying agent.- Perform a final distillation under reduced pressure to remove any residual water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 4-chlorobenzoic acid with isobutanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Q2: What are the main impurities I should expect in my crude product?
A2: The primary impurities are typically:
-
Unreacted 4-chlorobenzoic acid
-
Unreacted isobutanol
-
Water (byproduct of the reaction)
-
Di-isobutyl ether (side-product from isobutanol self-condensation)
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorobenzoic acid spot. Gas Chromatography (GC) can also be used to monitor the formation of the product and the consumption of the starting materials.
Q4: What is the best way to purify the crude this compound?
A4: A standard purification protocol involves:
-
Neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Removing the solvent and excess isobutanol by distillation.
-
Purifying the final product by vacuum distillation.
Q5: Which analytical techniques are best for determining the purity of the final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can confirm the structure of the product and assess its purity by identifying characteristic peaks of impurities.[3][6][7][8]
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
Materials:
-
4-chlorobenzoic acid
-
Isobutanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add 4-chlorobenzoic acid (1 equivalent), isobutanol (3-5 equivalents), and toluene (if used).
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 90-110 °C) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (until no more gas evolution is observed)
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Conditions and Expected Purity
| Parameter | Condition A (Standard) | Condition B (Optimized for Purity) |
| Reactant Ratio (Isobutanol:Acid) | 3:1 | 5:1 |
| Catalyst (H₂SO₄) | 2 mol% | 1 mol% |
| Reaction Temperature | 110 °C | 95 °C |
| Reaction Time | 6 hours | 8 hours |
| Water Removal | None | Dean-Stark Trap |
| Expected Purity (Crude) | ~85-90% | ~95-98% |
| Major Impurity (Crude) | Unreacted Acid/Alcohol | Unreacted Alcohol |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 212.67[3] | ~260-265 (est.) | Insoluble |
| 4-Chlorobenzoic Acid | 156.57 | 243 | Slightly soluble |
| Isobutanol | 74.12[9] | 108[1][2][9] | 8.7 g/100 mL[9] |
| Di-isobutyl ether | 130.23 | 122-123 | Sparingly soluble |
Visualizations
Synthesis and Purification Workflow
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree to guide troubleshooting efforts based on the identity of the major impurity.
References
- 1. Isobutanol - Wikipedia [en.wikipedia.org]
- 2. univarsolutions.com [univarsolutions.com]
- 3. This compound | C11H13ClO2 | CID 222376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. rsc.org [rsc.org]
- 7. 4-AMINOBENZOIC ACID ISOBUTYL ESTER(94-14-4) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chlorobenzoic acid(74-11-3) 1H NMR [m.chemicalbook.com]
- 9. ICSC 0113 - ISOBUTANOL [inchem.org]
Technical Support Center: Isobutyl 4-chlorobenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isobutyl 4-chlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2] 2. Catalyst Inactivity: The acid catalyst may be old, hydrated, or insufficient. 3. Insufficient Heat: The reaction may not have reached the required temperature for reflux. | 1. Shift Equilibrium: Use a large excess of isobutanol (e.g., 5-10 equivalents) or remove water as it forms using a Dean-Stark apparatus.[2][3] 2. Catalyst Check: Use fresh, anhydrous acid catalyst. Increase catalyst loading if necessary. 3. Temperature Control: Ensure the reaction mixture is refluxing gently. |
| Presence of Unreacted 4-chlorobenzoic Acid | 1. Equilibrium Not Driven to Completion: As with low yield, the reversible nature of the reaction can leave starting material.[1] 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Drive the Reaction: Continue reflux and consider adding a dehydrating agent. 2. Increase Time: Extend the reaction time, monitoring progress by TLC. 3. Work-up: During the work-up, wash the organic layer with a mild base like sodium bicarbonate solution to remove unreacted acid.[4] |
| Formation of Dark-Colored Byproducts | 1. High Temperatures with Sulfuric Acid: Concentrated sulfuric acid can cause charring or side reactions at elevated temperatures.[5][6] 2. Side Reactions: Dehydration of isobutanol to isobutene can occur, which may polymerize. | 1. Moderate Heat: Avoid excessive heating. If using sulfuric acid, add it slowly and ensure the reaction does not overheat.[6] Consider using a milder catalyst like p-toluenesulfonic acid. 2. Temperature Control: Maintain a gentle reflux to minimize alcohol dehydration. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: The presence of unreacted starting materials and salts can lead to emulsion formation. 2. Co-distillation: If purifying by distillation, the product may co-distill with isobutanol if the excess is not removed. | 1. Break Emulsion: Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions. 2. Remove Excess Alcohol: After the reaction, remove the excess isobutanol under reduced pressure before distillation of the final product. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most common laboratory method is the Fischer esterification of 4-chlorobenzoic acid with isobutanol using an acid catalyst.[2] This method is favored for its simplicity and the use of readily available starting materials.
2. Which acid catalyst should I choose for the esterification?
The choice of catalyst depends on the desired reaction conditions and scale.
-
Sulfuric Acid (H₂SO₄): A strong and inexpensive catalyst that also acts as a dehydrating agent, helping to drive the reaction forward.[1][7] However, it can cause charring at high temperatures.[5][6]
-
p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is less corrosive and leads to cleaner reactions than sulfuric acid. It is a good alternative to minimize side reactions.
-
Solid Acid Catalysts (e.g., Amberlyst-15): These are ion-exchange resins that are easily filtered out of the reaction mixture, simplifying the work-up process.[8] They are considered a "greener" alternative.
3. How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting materials (4-chlorobenzoic acid and isobutanol) and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the ester indicate the reaction's progress.
4. What is the purpose of the aqueous work-up after the reaction?
The aqueous work-up serves several purposes:
-
To neutralize the acid catalyst.
-
To remove any unreacted 4-chlorobenzoic acid (by washing with a base like sodium bicarbonate).[4]
-
To wash away any water-soluble impurities.
5. Why is an excess of isobutanol typically used?
Using a large excess of isobutanol helps to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.[2][3]
Catalyst Performance Comparison
The following table provides a summary of typical reaction conditions and outcomes for the synthesis of this compound using different catalysts. Note: The data presented here are representative values based on general Fischer esterification protocols and may vary depending on specific experimental conditions.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Sulfuric Acid | 5-10 | 4-8 | Reflux (~108) | 75-85 |
| p-Toluenesulfonic Acid | 10-15 | 6-12 | Reflux (~108) | 80-90 |
| Amberlyst-15 | 15-20 (w/w%) | 8-16 | Reflux (~108) | 85-95 |
Experimental Protocols
General Protocol for Fischer Esterification using Sulfuric Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzoic acid (1 equivalent) and isobutanol (5-10 equivalents).
-
Slowly and with stirring, add concentrated sulfuric acid (5-10 mol%).[6]
-
Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isobutanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Sulphuric Acid in Esterification Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Isobutyl 4-chlorobenzoate
Welcome to the technical support center for Isobutyl 4-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an ester of 4-chlorobenzoic acid and isobutanol. In drug development and organic synthesis, maintaining the chemical integrity of such compounds is crucial. Hydrolysis, the cleavage of the ester bond to form 4-chlorobenzoic acid and isobutanol, can lead to loss of desired activity, formation of impurities, and inaccurate experimental results.
Q2: What are the primary factors that cause the hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by the following factors:
-
pH: The reaction is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 4-6).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Presence of Water: As a reactant in the hydrolysis reaction, the presence of water is essential for the degradation to occur.
-
Solvent: The polarity and type of solvent can influence the rate of hydrolysis.
Q3: How does the 4-chloro substituent on the benzoate ring affect the stability of the ester?
The chlorine atom at the para-position of the benzene ring is an electron-withdrawing group. This electronic effect makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Studies on similar para-substituted benzoate esters have shown that electron-withdrawing groups increase the rate of hydrolysis. For instance, the hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids shows a positive correlation between the electron-withdrawing nature of the substituent and the rate of hydrolysis.[1] Similarly, ethyl p-bromobenzoate has been observed to have lower hydrolytic stability compared to unsubstituted ethyl benzoate.[2]
Q4: What is the effect of the isobutyl group on the hydrolysis rate?
The isobutyl group, being a branched alkyl group, can exert a steric hindrance effect at the reaction center. This steric bulk can partially shield the carbonyl carbon from the attacking nucleophile (water or hydroxide ion), thereby slowing down the rate of hydrolysis compared to less hindered esters like methyl or ethyl esters. The interplay between the electronic effect of the 4-chloro group (accelerating hydrolysis) and the steric effect of the isobutyl group (slowing hydrolysis) determines the overall stability of the molecule.
Q5: Are there any specific storage conditions recommended to prevent hydrolysis?
To minimize hydrolysis during storage, this compound should be stored in a cool, dry place, away from acidic or basic environments. It is advisable to store it in a tightly sealed container to prevent moisture absorption from the atmosphere.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected formation of 4-chlorobenzoic acid in my sample. | Hydrolysis of the ester has occurred. | - Check pH: Ensure the pH of your solution is within the optimal stability range (around pH 4-6). Buffer your system if necessary.- Control Temperature: Perform your experiments at the lowest feasible temperature.- Minimize Water Content: Use anhydrous solvents and dry glassware. If water is a necessary component of your system, use the minimum required amount.- Solvent Choice: Consider using less polar, aprotic solvents if your experimental design allows. |
| Inconsistent results in bioassays or analytical tests. | Degradation of this compound to its hydrolytic products. | - Verify Sample Integrity: Before use, confirm the purity of your this compound stock using an appropriate analytical method like HPLC or GC.- Prepare Fresh Solutions: Prepare solutions of the compound fresh before each experiment to minimize the time it is exposed to potentially hydrolytic conditions. |
| Precipitate formation in the reaction mixture. | The hydrolysis product, 4-chlorobenzoic acid, may have limited solubility in your solvent system and could be precipitating out. | - Analyze the Precipitate: Isolate and analyze the precipitate to confirm its identity.- Adjust Solvent System: If the precipitate is confirmed to be 4-chlorobenzoic acid, consider using a solvent system in which both the ester and its potential hydrolysis products are soluble to maintain a homogeneous reaction mixture. |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the extent of hydrolysis by measuring the decrease in the concentration of this compound and the increase in the concentration of 4-chlorobenzoic acid over time.
Materials:
-
This compound
-
4-chlorobenzoic acid (as a standard)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable acid for mobile phase)
-
Buffer solutions of various pH values
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Standards: Prepare stock solutions of this compound and 4-chlorobenzoic acid in acetonitrile. From these, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Incubate a known concentration of this compound in the desired aqueous buffer system (e.g., at a specific pH and temperature).
-
Time-Point Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate any salts and stop the reaction. Centrifuge to remove any precipitate.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 40% acetonitrile and increasing to 80% over 10 minutes.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 240 nm).
-
-
Data Analysis: Construct calibration curves for both this compound and 4-chlorobenzoic acid. From the peak areas in the chromatograms of your samples, determine the concentration of each compound at each time point. Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Protocol 2: General Procedure for Minimizing Hydrolysis in an Aqueous Reaction
This protocol provides general steps to reduce the hydrolysis of this compound in an experimental setup that requires an aqueous environment.
Materials:
-
This compound
-
Anhydrous co-solvent (e.g., DMSO, ethanol, THF)
-
Buffer solution (e.g., citrate buffer for pH 4-6)
-
Dry glassware
Methodology:
-
Use Co-solvents: Whenever possible, dissolve the this compound in a minimal amount of a water-miscible anhydrous organic solvent (like DMSO or ethanol) before adding it to the aqueous medium. This can help to protect the ester from immediate, extensive contact with water.
-
Maintain Optimal pH: Prepare your aqueous solution with a buffer system that maintains the pH in the range of 4 to 6. Prepare the buffer and adjust the pH before adding the ester.
-
Control Temperature: Set up your reaction in a temperature-controlled environment (e.g., a water bath or a cryostat) at the lowest temperature that your experiment will tolerate.
-
Dry Equipment: Ensure all glassware and equipment are thoroughly dried before use to avoid introducing excess water.
-
Minimize Reaction Time: Plan your experiment to minimize the duration that the this compound is exposed to the aqueous environment.
Visualizations
Caption: Mechanism of acid and base-catalyzed hydrolysis of this compound.
Caption: A logical workflow for troubleshooting the hydrolysis of this compound.
Caption: Experimental workflow for monitoring the hydrolysis of this compound.
References
Technical Support Center: Monitoring the Synthesis of Isobutyl 4-chlorobenzoate by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of isobutyl 4-chlorobenzoate via Fischer esterification using Thin-Layer Chromatography (TLC).
Experimental Protocol: Synthesis of this compound
This protocol outlines the Fischer esterification of 4-chlorobenzoic acid with isobutanol, a common method for synthesizing the target ester.
Materials:
-
4-chlorobenzoic acid
-
Isobutanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzoic acid and an excess of isobutanol (typically 3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by TLC.[1]
-
To take a sample for TLC analysis, carefully withdraw a small aliquot of the reaction mixture using a glass capillary.[1]
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Troubleshooting Guide for TLC Monitoring
This section addresses common issues encountered during the TLC analysis of the this compound synthesis.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking on the TLC plate. | - The sample is too concentrated.- The spotting solvent is too polar.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the reaction mixture sample before spotting.- Spot a smaller amount on the TLC plate.- Use a less polar spotting solvent if possible.- Add a small amount of a more polar solvent (e.g., a drop of methanol) to the developing solvent to improve the spot shape. |
| Starting material (4-chlorobenzoic acid) and product (this compound) spots are too close together (poor resolution). | - The developing solvent system is not optimal. | - Adjust the polarity of the mobile phase. Since the product is less polar than the starting acid, you want a solvent system that moves the product spot further up the plate while keeping the acid spot lower. A good starting point is a mixture of hexane and ethyl acetate. To increase the separation, you can decrease the proportion of the more polar solvent (ethyl acetate). For instance, if a 1:1 hexane:ethyl acetate mixture gives poor resolution, try a 3:1 or 4:1 mixture.[2] |
| No spots are visible on the TLC plate. | - The compounds are not UV-active.- The concentration of the spotted sample is too low.- The chosen visualization method is not suitable for the compounds. | - Use a visualization stain. Both 4-chlorobenzoic acid and this compound should be visible under a UV lamp at 254 nm due to the benzene ring. If spots are still not visible, it indicates a very low concentration.- Concentrate the aliquot taken from the reaction mixture before spotting.- Use a universal stain like potassium permanganate or p-anisaldehyde to visualize the spots.[3][4] |
| The isobutanol spot is not visible. | - Isobutanol is not UV-active.- Isobutanol is volatile and may have evaporated from the TLC plate.- The chosen stain does not react with alcohols. | - Isobutanol will not be visible under UV light.[5] - Use a stain that is effective for visualizing alcohols, such as p-anisaldehyde or a ceric ammonium molybdate (CAM) stain.[3][5][6] Gentle heating is often required to develop the stain.[4] |
| All spots remain at the baseline. | - The developing solvent is not polar enough. | - Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All spots run to the top of the plate (solvent front). | - The developing solvent is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
Quantitative Data: TLC Parameters
The retention factor (Rf) is a key parameter in TLC. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. The ideal Rf values for good separation are typically between 0.2 and 0.8.[7]
Due to the difference in polarity, the this compound (ester) will have a higher Rf value than the 4-chlorobenzoic acid (carboxylic acid). Isobutanol, being a small polar molecule, will have an intermediate Rf value but is often not the primary focus of monitoring as it is used in excess.
A recommended starting solvent system for this reaction is a mixture of hexane and ethyl acetate . The optimal ratio will need to be determined experimentally to achieve good separation.
| Compound | Expected Polarity | Expected Rf in Hexane/Ethyl Acetate | Visualization Method |
| 4-Chlorobenzoic Acid | High | Low | UV (254 nm), Bromocresol Green stain[5] |
| This compound | Low | High | UV (254 nm) |
| Isobutanol | Medium | Medium | p-Anisaldehyde or Potassium Permanganate stain[3][4] |
Frequently Asked Questions (FAQs)
Q1: How do I know when the reaction is complete?
A1: The reaction is considered complete when the spot corresponding to the limiting reactant, 4-chlorobenzoic acid, is no longer visible on the TLC plate, and a new spot corresponding to the product, this compound, has appeared with a higher Rf value. It is good practice to run a co-spot (a lane where both the starting material and the reaction mixture are spotted) to confirm the identity of the spots.[7]
Q2: What is the purpose of the co-spot on a TLC plate?
A2: A co-spot involves spotting the starting material and the reaction mixture in the same lane on the TLC plate. This helps to definitively identify the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are close.
Q3: My spots are faint. How can I make them more visible?
A3: If your spots are faint under UV light, you can try concentrating the sample before spotting it on the TLC plate. Alternatively, after developing the plate and observing it under UV, you can use a chemical stain. Stains like p-anisaldehyde or potassium permanganate are often more sensitive and can reveal spots that are not clearly visible under UV light.[3][4]
Q4: Can I use a different solvent system for TLC?
A4: Yes, other solvent systems can be used. The key is to choose a system with the appropriate polarity to achieve good separation between the starting materials and the product. Other common solvent systems for esterification reactions include mixtures of toluene and ethanol, or dichloromethane and methanol for more polar compounds.[8]
Q5: Why is it important to use a pencil and not a pen to mark the TLC plate?
A5: The ink from a pen contains organic compounds that can dissolve in the developing solvent and move up the TLC plate, creating confusing and erroneous spots. A pencil mark is made of graphite, which is inert and will not move with the solvent.
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating the experimental workflow and the logic behind troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Overcoming solubility issues of Isobutyl 4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isobutyl 4-chlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in a question-and-answer format.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer: this compound is a hydrophobic compound with poor water solubility, which is expected given its calculated LogP of 3.9.[1] Direct dissolution in aqueous buffers will likely be unsuccessful. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent (a co-solvent) before adding it to the aqueous medium.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetone
Question: I've used a co-solvent, but my compound precipitates when I add it to the aqueous buffer. How can I prevent this?
Answer: Precipitation upon addition to an aqueous medium is a common issue when using co-solvents. Here are several strategies to mitigate this:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your aqueous solution is as low as possible, but high enough to maintain solubility. A typical final concentration is between 0.1% and 1%. You may need to prepare a more concentrated stock solution.
-
Use Surfactants: The addition of a small amount of a biocompatible surfactant to the aqueous buffer can help to form micelles, which can encapsulate the hydrophobic compound and keep it in solution.[2][3] Commonly used surfactants include Tween® 80 or Pluronic® F-68.
-
Vortexing/Stirring: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the solution may help, but be cautious as temperature changes can affect the stability of your compound and other components in the buffer.
Question: I need to prepare a solution for an in vitro cell-based assay, and high concentrations of organic solvents are toxic to my cells. What is the best approach?
Answer: For cell-based assays, it is crucial to minimize solvent toxicity.
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a highly concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of your stock solution in your cell culture medium. This will significantly reduce the final DMSO concentration. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated.
-
Consider Alternative Formulation Strategies: If solubility is still an issue at non-toxic solvent concentrations, you may need to explore more advanced formulation techniques such as creating a solid dispersion or an inclusion complex with cyclodextrins.[3]
Frequently Asked Questions (FAQs)
What are the general solubility properties of this compound?
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Poor / Insoluble | The molecule is largely non-polar and hydrophobic.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds.[4] |
| Methanol / Ethanol | Soluble | 4-Chlorobenzoic acid, a related compound, is soluble in methanol and ethanol.[5] |
| Acetone | Soluble | A common organic solvent for non-polar to moderately polar compounds. |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent suitable for hydrophobic molecules. |
| Hexanes / Heptane | Slightly Soluble to Soluble | Non-polar solvents that should be compatible with the hydrophobic nature of the compound. |
How do I prepare a stock solution of this compound?
The recommended method is to use a water-miscible organic solvent. DMSO is a common choice for biological applications.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (MW: 212.67 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Pipettes
Methodology:
-
Weigh out 2.13 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.
-
Add 1.0 mL of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C. Before use, thaw the solution and vortex to ensure homogeneity.
Protocol 2: Determining Approximate Solubility (Thermodynamic Solubility)
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Ethanol, PBS pH 7.4)
-
Small glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Cap the vial tightly and vortex to disperse the solid.
-
Place the vial on a shaker or rotator and allow it to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C). This allows the solution to become saturated.
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, like methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculate the original concentration in the supernatant to determine the solubility.
Visual Guides
The following diagrams illustrate decision-making and experimental workflows for handling this compound.
References
Technical Support Center: Enhancing Selectivity in Isobutyl 4-chlorobenzoate Reactions
Welcome to the technical support center for Isobutyl 4-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and subsequent reactions of this compound, with a focus on improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of 4-chlorobenzoic acid with isobutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenge is the reversible nature of the Fischer esterification reaction, which can lead to incomplete conversion and low yields. Another potential issue is the presence of water, which can hydrolyze the ester product back to the starting materials. Side reactions, such as the dehydration of isobutanol to isobutene under strong acid and high-temperature conditions, can also occur.
Q3: How can I improve the yield of the Fischer esterification for this compound?
A3: To improve the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, isobutanol is used in excess as it can also serve as the solvent.
-
Removing water as it forms: This can be done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by using dehydrating agents such as molecular sieves.
Q4: What are potential side reactions in the subsequent functionalization of this compound, for example, in a Suzuki-Miyaura coupling?
A4: In reactions like the Suzuki-Miyaura coupling, where the chloro-substituent is targeted, a key side reaction to consider is the hydrolysis of the ester group.[1] The basic conditions often employed in these coupling reactions can lead to the cleavage of the isobutyl ester, resulting in the formation of 4-chlorobenzoic acid or its salt. This can complicate purification and reduce the yield of the desired coupled product. The reactivity of the aryl chloride can also be influenced by the electron-withdrawing nature of the ester group.
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis (Fischer Esterification)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 4-chlorobenzoic acid | Incomplete reaction due to equilibrium. | 1. Increase the excess of isobutanol (e.g., 5-10 equivalents).2. Ensure efficient removal of water using a Dean-Stark trap or freshly activated molecular sieves. |
| Insufficient catalyst activity. | 1. Increase the catalyst loading (e.g., 1-5 mol% of a strong acid catalyst).2. Consider using a different acid catalyst, such as methanesulfonic acid. | |
| Product loss during workup | Incomplete extraction of the ester. | 1. Ensure the reaction mixture is neutralized before extraction to prevent the ester from partitioning into the aqueous layer.2. Use an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate. |
| Hydrolysis of the ester during workup. | Avoid prolonged contact with aqueous acidic or basic solutions. Perform washes quickly with cold solutions. | |
| Formation of a significant amount of byproduct | Dehydration of isobutanol. | Maintain a controlled reaction temperature. High temperatures in the presence of strong acid can promote alkene formation. |
Guide 2: Poor Selectivity in Suzuki-Miyaura Coupling of this compound
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of 4-chlorobenzoic acid | Hydrolysis of the ester under basic conditions. | 1. Use milder bases such as potassium carbonate or cesium carbonate instead of stronger bases like sodium hydroxide.2. Screen different solvent systems; for example, using a less aqueous solvent mixture might reduce hydrolysis.3. Reduce the reaction temperature and extend the reaction time. |
| Low conversion of the aryl chloride | Deactivation of the palladium catalyst. | 1. Use ligands that are known to be effective for the coupling of electron-deficient aryl chlorides, such as bulky biarylphosphine ligands.2. Ensure all reagents and solvents are thoroughly degassed to prevent oxidative degradation of the catalyst. |
| Poor reactivity of the aryl chloride. | 1. Increase the catalyst loading.2. Consider using a more active palladium precatalyst. | |
| Complex product mixture | Multiple side reactions occurring. | 1. Carefully optimize the reaction conditions (temperature, base, solvent, ligand) using a design of experiments (DoE) approach.2. Analyze the crude reaction mixture by techniques like LC-MS to identify major byproducts and guide optimization efforts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
4-chlorobenzoic acid
-
Isobutanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobenzoic acid (1 equivalent), isobutanol (5 equivalents), and toluene (as a co-solvent to facilitate water removal).
-
Slowly add concentrated sulfuric acid (0.02 equivalents) to the mixture with stirring.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
Validation & Comparative
Comparative Guide to Analytical Method Validation for Isobutyl 4-chlorobenzoate
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Isobutyl 4-chlorobenzoate, a key intermediate in the synthesis of various organic compounds. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.
Introduction
This compound is an ester of isobutanol and 4-chlorobenzoic acid. Accurate and precise analytical methods are crucial for ensuring its purity and quality in various applications. This guide compares the two most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. Additionally, it briefly discusses the potential application of spectroscopic methods. The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, ensuring the reliability of the results.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18-bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., 70:30 v/v) is commonly used. The mobile phase should be filtered and degassed.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm is appropriate for the chromophore in this compound.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
Sample Preparation Workflow
Caption: Workflow for HPLC sample preparation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable alternative to HPLC.
Experimental Protocol: GC-FID/MS
-
Instrumentation: A gas chromatograph equipped with an FID or MS detector, an autosampler, and a split/splitless injector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation. For example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at 10°C/min.
-
Detector Temperature: FID at 300°C or MS transfer line at 280°C.
-
Injection Volume: 1 µL with an appropriate split ratio.
Sample Preparation and Analysis Workflow
Caption: Workflow for GC sample preparation and analysis.
Comparison of Method Validation Parameters
The performance of HPLC and GC methods for the analysis of this compound can be compared based on key validation parameters. The following table summarizes typical expected performance data based on methods for structurally similar compounds.[2][3][5][6]
| Validation Parameter | HPLC-UV | GC-FID/MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL (FID), <0.01 µg/mL (MS) |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL (FID), <0.03 µg/mL (MS) |
| Specificity/Selectivity | High | Very High (especially with MS) |
| Robustness | Good | Good |
Logical Relationship of Validation Parameters
References
- 1. scispace.com [scispace.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Reactivity: Isobutyl 4-chlorobenzoate vs. Ethyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary difference in reactivity between Isobutyl 4-chlorobenzoate and Ethyl 4-chlorobenzoate stems from the steric hindrance imparted by their respective alcohol-derived ester groups. The bulkier isobutyl group in this compound is expected to decrease its reaction rate in both synthesis (esterification) and degradation (hydrolysis) reactions compared to the less hindered ethyl group in Ethyl 4-chlorobenzoate. This difference is a critical consideration in synthetic route optimization, stability studies, and in the design of prodrugs where controlled release is desired.
Physicochemical Properties
A summary of the key physicochemical properties of both esters is presented in Table 1. These properties, sourced from comprehensive chemical databases, are fundamental to understanding the behavior of these compounds in various experimental settings.
| Property | This compound | Ethyl 4-chlorobenzoate |
| Molecular Formula | C₁₁H₁₃ClO₂[1] | C₉H₉ClO₂[2] |
| Molecular Weight | 212.67 g/mol [1] | 184.62 g/mol [2] |
| CAS Number | 29234-88-6[1] | 7335-27-5[2] |
| Appearance | Colorless to Light yellow clear liquid | Colorless to Light yellow clear liquid |
| Boiling Point | Not available | 237-239 °C[3] |
| Melting Point | Not available | 71-73 °C[3] |
| LogP (Predicted) | 3.9[1] | 3.5[2] |
Table 1: Physicochemical Properties
Reactivity Comparison: Theoretical Framework
The reactivity of esters is predominantly influenced by electronic effects and steric hindrance around the carbonyl carbon. In the case of this compound and Ethyl 4-chlorobenzoate, the electronic environment of the carbonyl group is identical due to the common 4-chlorobenzoyl moiety. Therefore, the difference in their reactivity can be primarily attributed to the steric bulk of the isobutyl versus the ethyl group.
Steric Hindrance: The isobutyl group, with its branched structure, presents a greater steric impediment to the approach of a nucleophile to the carbonyl carbon compared to the linear and smaller ethyl group. This steric hindrance is expected to result in a slower reaction rate for this compound in reactions such as base-catalyzed hydrolysis (saponification).
Experimental Protocols and Expected Outcomes
While direct comparative experimental data is lacking, we can outline standard protocols for key reactions and predict the relative outcomes based on chemical principles.
Fischer-Speier Esterification
The Fischer-Speier esterification is a common acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols.[4]
Reaction Workflow:
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol:
-
To a round-bottom flask, add 4-chlorobenzoic acid (1.0 equivalent).
-
Add an excess of the respective alcohol, either ethanol or isobutanol (typically 3-5 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Expected Outcome:
Due to the lower steric hindrance of ethanol, the esterification reaction to form Ethyl 4-chlorobenzoate is expected to proceed at a faster rate and potentially with a higher yield under identical reaction conditions compared to the formation of this compound.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol.[5]
Reaction Workflow:
Caption: Base-Catalyzed Hydrolysis (Saponification) Workflow.
Experimental Protocol for Kinetic Analysis:
-
Prepare standard solutions of the ester (Ethyl or this compound) and sodium hydroxide in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane to ensure solubility).
-
Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing equal volumes of the ester and NaOH solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard acid solution (e.g., HCl).
-
Determine the concentration of unreacted NaOH in the quenched aliquots by back-titration with a standard solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).
-
Calculate the concentration of the ester remaining at each time point.
-
Determine the rate constant (k) by plotting the appropriate function of concentration versus time (e.g., 1/[Ester] vs. time for a second-order reaction).
Expected Outcome:
The rate constant for the saponification of Ethyl 4-chlorobenzoate is expected to be significantly larger than that of this compound. The bulkier isobutyl group will hinder the approach of the hydroxide nucleophile to the carbonyl carbon, resulting in a slower rate of hydrolysis.
Biological Activity and Toxicological Profile
Currently, there is limited specific toxicological data available for this compound in publicly accessible databases. For Ethyl 4-chlorobenzoate, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as causing skin and serious eye irritation.[6] The toxicological properties have not been fully investigated.[7] Neither compound is prominently featured in the literature as a modulator of specific signaling pathways or as a lead compound in drug development.
Conclusion
The reactivity of this compound and Ethyl 4-chlorobenzoate is primarily dictated by the steric hindrance of their respective alkyl groups. Ethyl 4-chlorobenzoate, being less sterically hindered, is predicted to exhibit faster reaction kinetics in both its formation via Fischer esterification and its degradation through base-catalyzed hydrolysis. This fundamental difference in reactivity is a key consideration for chemists and pharmacologists in the synthesis, application, and potential biological evaluation of these and related ester compounds. The provided experimental protocols offer a framework for quantitatively verifying these predicted differences in a laboratory setting. Further research is warranted to explore the biological activities and toxicological profiles of these compounds more comprehensively.
References
- 1. This compound | C11H13ClO2 | CID 222376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
A Comparative Guide to Catalysts in Isobutyl 4-Chlorobenzoate Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Isobutyl 4-chlorobenzoate, a key building block in the synthesis of various organic molecules, is typically produced through the esterification of 4-chlorobenzoic acid with isobutanol. The choice of catalyst for this reaction significantly impacts yield, reaction time, and overall process sustainability. This guide provides an objective comparison of common catalysts used for this synthesis, supported by available experimental data.
The synthesis of this compound is a classic example of Fischer esterification, a reaction that requires an acid catalyst to proceed at a reasonable rate. Traditionally, homogeneous catalysts like sulfuric acid have been employed. However, the fine chemical and pharmaceutical industries are increasingly shifting towards heterogeneous catalysts to simplify product purification and minimize environmental impact. This guide will focus on a comparison between the conventional sulfuric acid catalyst and a promising solid acid catalyst, Amberlyst-15.
Performance Comparison of Catalysts
The selection of a catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes the performance of two catalysts based on published experimental data.
| Catalyst | Catalyst Loading | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | ~1.18 eq | 1 : 1.125 | 80 - 85 | 16 - 18 | 97-99 |
| Amberlyst-15 | Data not available for specific reaction | Data not available for specific reaction | Typically 60-120 | Varies | High yields reported for similar esterifications |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing catalytic performances.
Synthesis of this compound using Sulfuric Acid
This procedure is a general method for ester synthesis and is applicable to the reaction of 4-chlorobenzoic acid with isobutanol.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 4-chlorobenzoic acid (1.0 eq), isobutanol (1.125 eq), and acetonitrile is prepared.
-
Concentrated sulfuric acid (98%, ~1.18 eq) is carefully added to the stirred mixture at room temperature.
-
The reaction mixture is then slowly heated to 80-85 °C and maintained at this temperature for 16-18 hours.
-
After cooling to room temperature, the reaction mixture is added to a 20% sodium carbonate solution to neutralize the acid.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]
General Considerations for Synthesis using Amberlyst-15
While a specific protocol for the target synthesis is not available, a general procedure for esterification using Amberlyst-15 is as follows. This would need to be optimized for the specific substrates.
General Procedure:
-
4-chlorobenzoic acid and an excess of isobutanol are mixed in a suitable solvent (or neat).
-
Amberlyst-15 resin is added to the mixture. The catalyst loading is typically determined by weight percent relative to the limiting reactant.
-
The mixture is heated to a temperature typically ranging from 60 to 120 °C, with stirring.
-
The reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the solid Amberlyst-15 catalyst is removed by simple filtration.
-
The filtrate is then worked up to isolate the pure this compound, which may involve washing with a basic solution to remove any unreacted acid, followed by distillation or crystallization.
Catalyst Comparison Workflow
The following diagram illustrates the logical workflow for comparing catalysts for the synthesis of this compound.
Caption: Workflow for comparing homogeneous and heterogeneous catalysts.
Discussion
Sulfuric Acid: As a homogeneous catalyst, sulfuric acid offers high catalytic activity, leading to excellent yields in a relatively moderate timeframe.[1] However, its use presents significant drawbacks. The catalyst is corrosive and requires neutralization during the work-up, which generates a considerable amount of salt waste. Furthermore, the separation of the catalyst from the product mixture can be challenging, and the catalyst is not reusable.
Amberlyst-15: This macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups acts as a solid acid catalyst. Its primary advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies the product purification process and allows for the potential reuse of the catalyst. This aligns with the principles of green chemistry by reducing waste and improving process efficiency. While specific data for the synthesis of this compound is lacking in readily available literature, Amberlyst-15 is known to be effective for a wide range of esterification reactions, often providing high yields under appropriate conditions. The thermal stability of Amberlyst-15 (up to 120 °C) makes it suitable for typical esterification temperatures.
Conclusion
For the synthesis of this compound, the choice between sulfuric acid and a solid acid catalyst like Amberlyst-15 represents a trade-off between established, high-yielding protocols and more environmentally benign and process-friendly alternatives. While sulfuric acid provides a reliable and high-yield route, the operational and environmental advantages of a reusable solid acid catalyst like Amberlyst-15 are compelling for modern chemical manufacturing. Further research to establish optimized conditions and quantitative yields for the Amberlyst-15 catalyzed synthesis of this compound would be highly valuable to the scientific community.
References
A Comparative Guide to the Quantification of Isobutyl 4-chlorobenzoate: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative performance of GC-MS and LC-MS/MS for the analysis of Isobutyl 4-chlorobenzoate, based on typical validation parameters for similar analytes.
Table 1: Comparison of Method Validation Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.5 - 5 ng/mL |
| Throughput | Moderate | High |
| Matrix Effect | Low to Moderate | Moderate to High |
Table 2: Instrument and Method Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Sample Volatility | Required | Not required |
| Derivatization | Generally not required | Not required |
| Typical Run Time | 10 - 30 minutes | 2 - 10 minutes |
Experimental Protocols
The following are detailed, generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS. These should be optimized and validated for specific matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
For liquid samples (e.g., pharmaceutical formulations), a direct dilution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is typically sufficient.
-
For solid samples, an extraction step is necessary. This can be achieved by techniques such as sonication or Soxhlet extraction with an appropriate solvent.
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be added to all samples, calibration standards, and quality control samples to correct for variations in sample preparation and instrument response.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet: Splitless injection is recommended for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. An example program could be: start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 139, 141, 155, 212).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the samples, covering the expected concentration range.
-
Analyze the calibration standards and samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Similar to GC-MS, liquid samples can often be diluted directly. A "dilute-and-shoot" approach is common.
-
Solid samples require extraction. Techniques like solid-phase extraction (SPE) can be employed for sample clean-up and concentration, which is particularly important for complex matrices to minimize matrix effects.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for the most accurate quantification.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is a common choice. Typical dimensions are 50-150 mm length, 2.1-4.6 mm ID, and 1.7-5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of this compound) and monitoring specific product ions after fragmentation in the collision cell.
-
-
Calibration and Quantification:
-
Prepare calibration standards in a matrix that matches the samples as closely as possible to compensate for matrix effects.
-
Analyze the calibration standards and samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Mandatory Visualization
Caption: General workflow for the quantification of this compound.
Comparative Analysis of the Biological Activities of Chlorobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various chlorobenzoate esters, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in the fields of drug discovery and development in understanding the structure-activity relationships of this class of compounds.
Quantitative Comparison of Biological Activity
The biological activity of chlorobenzoate esters varies significantly depending on the specific chemical structure, including the position of the chlorine atom on the benzoate ring and the nature of the ester group. The following table summarizes the antimicrobial activity of selected chlorobenzoate derivatives.
| Compound | Target Organism | Activity Metric | Value | Reference |
| Organotin(IV) Chlorobenzoates | ||||
| Diphenyltin(IV) o-chlorobenzoate | Staphylococcus aureus | Inhibition Zone | > 16 mm @ 300 ppm | [1] |
| Diphenyltin(IV) m-chlorobenzoate | Staphylococcus aureus | Inhibition Zone | < 10 mm @ 100 ppm | [1] |
| Diphenyltin(IV) p-chlorobenzoate | Staphylococcus aureus | Inhibition Zone | < 10 mm @ 100 ppm | [1] |
| Triphenyltin(IV) o-chlorobenzoate | Staphylococcus aureus | Inhibition Zone | > 16 mm @ 300 ppm | [1] |
| Triphenyltin(IV) m-chlorobenzoate | Staphylococcus aureus | Inhibition Zone | < 10 mm @ 100 & 200 ppm | [1] |
| Triphenyltin(IV) p-chlorobenzoate | Staphylococcus aureus | Inhibition Zone | < 10 mm @ 100 ppm | [1] |
| 2-Chlorobenzoic Acid Esters | ||||
| Methyl 2-chlorobenzoate | Escherichia coli | pMIC | Not specified, but generally less potent than Schiff's base derivatives | [2][3] |
| Ethyl 2-chlorobenzoate | Escherichia coli | pMIC | Not specified, but generally less potent than Schiff's base derivatives | [2][3] |
| Schiff's Base of 2-Chlorobenzoic Acid (for comparison) | ||||
| Compound 6 (a Schiff's base derivative) | Escherichia coli | pMIC | 2.27 µM/ml | [2][3] |
| Compound 6 (a Schiff's base derivative) | Aspergillus niger | pMIC | 1.91 µM/ml | [2][3] |
| Compound 6 (a Schiff's base derivative) | Candida albicans | pMIC | 1.91 µM/ml | [2][3] |
Experimental Protocols
Antimicrobial Activity Assessment of Organotin(IV) Chlorobenzoates[1]
Method: Agar Diffusion Method
-
Media Preparation: Nutrient Agar (NA) was prepared and sterilized.
-
Inoculation: A standardized suspension of Staphylococcus aureus was uniformly spread over the surface of the NA plates.
-
Compound Application: Wells were created in the agar, and solutions of the test compounds (organotin(IV) chlorobenzoates) at various concentrations (100, 200, 300, 400, and 800 ppm) were added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the inhibition zone (the area around the well where bacterial growth was inhibited) was measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method[2][3]
-
Preparation of Test Solutions: A series of dilutions of the test compounds (2-chlorobenzoic acid derivatives) were prepared in a suitable broth medium.
-
Inoculation: Each tube was inoculated with a standardized suspension of the target microorganism (Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus niger).
-
Incubation: The tubes were incubated under appropriate conditions for the specific microorganism.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. The results were expressed as pMIC (the negative logarithm of the MIC).
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by many chlorobenzoate esters are not fully elucidated and appear to be dependent on the specific derivative and the biological context. However, some general mechanisms have been proposed.
For instance, the antifungal action of benzoates is thought to involve the disruption of cellular pH homeostasis. The undissociated form of the acid can penetrate the fungal cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment. This can inhibit key metabolic enzymes, such as phosphofructokinase, leading to a depletion of ATP and cessation of growth.[4]
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of chlorobenzoate esters.
Caption: Workflow for Antimicrobial Susceptibility Testing.
The fungicidal and fungistatic activities of various antifungal agents are often linked to their ability to disrupt the fungal cell wall or cell membrane. Key signaling pathways involved in maintaining cell wall integrity, such as the PKC, HOG, and calcineurin pathways, are potential targets.[5][6] Disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, is another common mechanism of antifungal drugs.[7] While direct evidence for chlorobenzoate esters acting on these specific pathways is limited in the searched literature, these represent plausible areas for future investigation into their mechanisms of action.
The diagram below depicts a simplified overview of common antifungal drug targets within a fungal cell.
Caption: Major Classes of Antifungal Drugs and Their Cellular Targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Isobutyl 4-chlorobenzoate synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different methodologies for the synthesis of Isobutyl 4-chlorobenzoate, a key intermediate in various chemical and pharmaceutical applications. The performance of traditional Fischer esterification is benchmarked against modern alternatives, including solid acid catalysis, microwave-assisted synthesis, and enzymatic methods. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable synthesis strategy for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for various methods of synthesizing this compound. These values are based on published literature for similar esters and represent typical expectations.
| Method | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | 4-8 hours | 100-120 | 85-95 | Low-cost catalyst, well-established, high conversion with excess alcohol. | Requires strong acid, harsh conditions, difficult catalyst recovery, generates acidic waste. |
| Solid Acid Catalysis | Amberlyst-15 | 6-12 hours | 80-100 | 80-90 | Reusable catalyst, simplified workup, reduced corrosion and environmental impact. | Slower reaction rates compared to homogeneous catalysts, potential for catalyst deactivation. |
| Microwave-Assisted | Sulfuric Acid (H₂SO₄) | 10-30 minutes | 120-150 | 90-98 | Dramatically reduced reaction times, improved energy efficiency, higher yields. | Requires specialized equipment, potential for localized overheating. |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | 24-72 hours | 40-60 | >95 | High selectivity, mild reaction conditions, environmentally friendly, minimal byproducts. | Longer reaction times, higher catalyst cost, potential for enzyme inhibition. |
| Transesterification | Sodium Methoxide (NaOMe) | 2-4 hours | 60-80 | 80-90 | Avoids the use of carboxylic acid, can be driven to completion. | Requires the precursor ester, use of strong base. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fischer Esterification
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzoic acid (15.6 g, 0.1 mol) and isobutanol (92.6 g, 1.25 mol).
-
Slowly add concentrated sulfuric acid (2.5 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the excess isobutanol and the product by vacuum distillation to obtain this compound.
Solid Acid Catalysis using Amberlyst-15
Protocol:
-
In a round-bottom flask, combine 4-chlorobenzoic acid (15.6 g, 0.1 mol), isobutanol (37.1 g, 0.5 mol), and Amberlyst-15 (5 g, ~10 wt% of reactants).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 90°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent like acetone, dried, and reused.
-
The filtrate, containing the product and excess isobutanol, is then subjected to vacuum distillation to isolate this compound.
Microwave-Assisted Synthesis
Protocol:
-
In a 100 mL microwave-safe vessel, mix 4-chlorobenzoic acid (3.12 g, 0.02 mol), isobutanol (14.8 g, 0.2 mol), and 2-3 drops of concentrated sulfuric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 130°C for 15 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the excess isobutanol under reduced pressure to yield the crude product, which can be further purified by distillation.
Enzymatic Synthesis with Immobilized Lipase
Protocol:
-
To a 250 mL Erlenmeyer flask, add 4-chlorobenzoic acid (7.8 g, 0.05 mol) and isobutanol (22.2 g, 0.3 mol).
-
Add immobilized lipase (Novozym 435, 1 g) to the mixture.
-
Incubate the flask in a shaker incubator at 50°C and 200 rpm for 48 hours. The reaction is typically performed in a solvent-free system or in a non-polar organic solvent to favor esterification.
-
Monitor the conversion of the carboxylic acid by titration or HPLC.
-
After the desired conversion is reached, filter the enzyme from the reaction mixture. The enzyme can be washed and reused.
-
The product is isolated from the excess alcohol by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the described synthesis methods.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Solid Acid Catalysis.
Caption: Workflow for Microwave-Assisted Synthesis.
Performance of Isobutyl 4-chlorobenzoate as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable analytical data, the use of an internal standard is a cornerstone of robust method development, particularly in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). An internal standard is a compound of known concentration added to a sample to correct for variations during analysis, such as inconsistencies in injection volume, solvent evaporation, and instrument response.[1][2][3] This guide provides a comprehensive comparison of the expected performance of Isobutyl 4-chlorobenzoate as an internal standard against other common alternatives, supported by generalized experimental protocols for performance validation.
The Role and Ideal Characteristics of an Internal Standard
An effective internal standard should ideally be chemically similar to the analyte of interest but sufficiently different to be distinguished by the analytical instrument.[1][3] Key characteristics include:
-
Chemical Similarity: It should behave similarly to the analyte during sample preparation and analysis to compensate for any losses or variations.
-
No Natural Presence: The internal standard must not be naturally present in the sample matrix.[1]
-
Chromatographic Resolution: It should be well-separated from the analyte and other matrix components in the chromatogram.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
-
Purity: The internal standard should be of high purity to ensure accurate quantification.
Performance Profile of this compound
Expected Advantages:
-
Structural Similarity: The presence of a benzene ring, an ester group, and a chlorine atom makes it structurally analogous to a range of chlorinated and aromatic analytes.
-
Distinct Mass Spectrum: The chlorine isotope pattern (35Cl and 37Cl) provides a distinct mass spectrometric signature, aiding in its identification and quantification.
-
Appropriate Volatility: Its expected volatility makes it suitable for GC analysis, with a retention time that is likely to be in the range of many target semi-volatile compounds.
-
Commercial Availability: As a registered chemical compound, it is expected to be commercially available in high purity.
Potential Considerations:
-
Matrix Effects: Like any internal standard, its response may be affected by the sample matrix. Validation in the specific matrix of interest is crucial.
-
Co-elution: The potential for co-elution with analytes of similar polarity needs to be carefully evaluated during method development.
-
Response Factor: The detector response relative to the analytes of interest (response factor) must be determined and remain consistent.
Comparison with Alternative Internal Standards
The choice of an internal standard is highly dependent on the specific application. Here’s a comparison of this compound with other commonly used internal standards:
| Internal Standard Type | Examples | Advantages | Disadvantages | Suitability for use with this compound Analytes |
| Structurally Similar Compounds | Benzyl benzoate, Dibutyl phthalate | Cost-effective, readily available.[4] | May not perfectly mimic the analyte's behavior, potential for natural occurrence in some samples. | High - this compound can be a good alternative when these compounds are present in the sample or interfere with the analysis. |
| Stable Isotope-Labeled (SIL) Analogs | Deuterated PAHs (e.g., Naphthalene-d8, Chrysene-d12) | Considered the "gold standard" as they behave nearly identically to the analyte.[5][6][7] | Higher cost, availability may be limited for some analytes. | Very High - SILs are generally superior, but this compound offers a cost-effective alternative if validation proves its suitability. |
| Compounds of a Different Class | Polychlorinated Biphenyls (PCBs) | Can be used when a wide range of analytes are being screened. | May not effectively compensate for variations for all analytes due to differing chemical properties. | Moderate - Depends on the similarity in chemical behavior between this compound and the target analytes compared to the chosen PCB. |
Experimental Protocols for Performance Validation
To validate the performance of this compound or any other internal standard, a series of experiments must be conducted. The following are generalized protocols based on international guidelines.[8][9]
Linearity and Range
Objective: To demonstrate that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range.
Protocol:
-
Prepare a series of calibration standards containing the analyte at five different concentration levels, spanning the expected working range.
-
Add a constant, known concentration of this compound to each calibration standard.
-
Inject each standard in triplicate into the analytical instrument (e.g., GC-MS).
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Plot the response ratio against the analyte concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should be close to zero.
Accuracy (Recovery)
Objective: To assess the closeness of the measured concentration to the true concentration.
Protocol:
-
Prepare blank matrix samples spiked with the analyte at three concentration levels (low, medium, and high).
-
Add a constant, known concentration of this compound to each spiked sample.
-
Prepare and analyze each sample in triplicate.
-
Calculate the concentration of the analyte in each sample using the calibration curve.
-
Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
Mean recovery should be within 80-120% for each concentration level.
Precision (Repeatability and Intermediate Precision)
Objective: To evaluate the variability of the analytical method.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same spiked matrix at a medium concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same set of samples on a different day, with a different analyst, or on a different instrument.
-
Add a constant, known concentration of this compound to all samples.
-
Calculate the relative standard deviation (RSD) of the measured concentrations.
Acceptance Criteria:
-
RSD ≤ 15% for repeatability.
-
RSD ≤ 20% for intermediate precision.
Summary of Performance Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Linearity | Demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The concentration interval over which the method is precise and accurate. | Defined by the lowest and highest concentrations meeting acceptance criteria. |
| Accuracy | Closeness of the measured value to the true value. | Mean recovery within 80-120%. |
| Precision | Degree of agreement among individual measurements. | RSD ≤ 15-20%. |
| Specificity | Ability to assess the analyte in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10. |
| Robustness | Resistance to small, deliberate variations in method parameters. | No significant impact on results from minor changes in parameters. |
Workflow for Using an Internal Standard
The following diagram illustrates the logical workflow of employing an internal standard in a typical analytical method.
Conclusion
While specific published data on the performance of this compound as an internal standard is limited, its chemical properties make it a promising candidate for the analysis of semi-volatile organic compounds by GC-MS. It offers a potentially cost-effective alternative to stable isotope-labeled standards. However, as with any internal standard, its performance must be rigorously validated for the specific matrix and analytes of interest. The experimental protocols and performance criteria outlined in this guide provide a robust framework for such a validation, ensuring the generation of high-quality, reliable analytical data essential for research, quality control, and regulatory submissions in the pharmaceutical and environmental sciences.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
A Comparative Kinetic Analysis of Isobutyl 4-chlorobenzoate and Methyl 4-chlorobenzoate in Alkaline Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the alkaline hydrolysis (saponification) of Isobutyl 4-chlorobenzoate and Methyl 4-chlorobenzoate. The following sections detail the experimental protocol for determining the rate constants of these reactions and present a comparative summary of the expected kinetic data. This analysis is crucial for understanding the relative reactivity of these esters, which can inform their application in various research and development contexts, including as prodrugs or in synthetic chemistry.
Comparative Kinetic Data
The rate of saponification of an ester is influenced by both electronic and steric factors. In the case of this compound and Methyl 4-chlorobenzoate, the electronic environment of the carbonyl group is identical due to the common 4-chlorobenzoyl moiety. Therefore, the primary determinant of their relative reactivity under alkaline conditions is the steric hindrance presented by the alcohol-derived portion of the ester.
The isobutyl group is significantly bulkier than the methyl group, leading to greater steric hindrance around the carbonyl carbon. This increased steric hindrance impedes the approach of the hydroxide nucleophile, resulting in a slower reaction rate. Consequently, Methyl 4-chlorobenzoate is expected to undergo saponification at a faster rate than this compound.
The following table summarizes the hypothetical second-order rate constants (k) for the saponification of the two esters at a constant temperature.
| Compound | Structure | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Reactivity |
| Methyl 4-chlorobenzoate | ![Methyl 4-chlorobenzoate structure] | Hypothetical Value: 0.12 | Faster |
| This compound | ![this compound structure] | Hypothetical Value: 0.04 | Slower |
Note: The rate constants provided are hypothetical and serve for comparative purposes based on established principles of chemical kinetics. Actual experimental values would need to be determined using the protocol outlined below.
Experimental Protocol: Kinetic Analysis by Conductometry
The kinetics of the saponification of this compound and Methyl 4-chlorobenzoate can be conveniently followed by monitoring the change in electrical conductivity of the reaction mixture over time. The reaction consumes hydroxide ions (OH⁻), which have a high ionic conductivity, and produces 4-chlorobenzoate ions and the corresponding alcohol (methanol or isobutanol), which have lower ionic conductivities. This decrease in conductivity is directly proportional to the progress of the reaction.
Materials:
-
Methyl 4-chlorobenzoate
-
This compound
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)
-
Ethanol (or other suitable solvent to dissolve the esters)
-
Deionized water
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ester (either Methyl 4-chlorobenzoate or this compound) in ethanol.
-
Prepare a standardized aqueous solution of sodium hydroxide.
-
-
Reaction Setup:
-
Equilibrate the ester solution, NaOH solution, and deionized water to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
-
Kinetic Run:
-
In a reaction vessel maintained at the constant temperature, mix known volumes of the ester solution and deionized water.
-
Immerse the conductivity probe into the solution and allow the reading to stabilize.
-
Initiate the reaction by adding a known volume of the pre-heated NaOH solution and start recording the conductivity at regular time intervals.
-
Continue recording until the conductivity reading becomes relatively constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The second-order rate constant (k) can be determined by plotting the reciprocal of the concentration of the reactants versus time. For a reaction with equal initial concentrations of ester and NaOH, the plot of 1/[Ester] vs. time will be linear with a slope equal to k.
-
Alternatively, if the initial concentrations are not equal, the integrated rate law for a second-order reaction can be used.
-
Visualizations
Caption: Experimental workflow for the kinetic analysis of ester saponification.
Caption: Logical relationship of steric hindrance to the reactivity of the esters.
Alkyl 4-Chlorobenzoates: A Comparative Stability Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of excipients and drug molecules is paramount. This guide provides a comparative stability analysis of a homologous series of alkyl 4-chlorobenzoates: methyl, ethyl, propyl, and butyl 4-chlorobenzoate. These esters are of interest due to their potential applications as intermediates in organic synthesis and their presence as structural motifs in various compounds.
Comparative Stability Overview
The stability of alkyl 4-chlorobenzoates is influenced by the nature of the alkyl ester group. Generally, the susceptibility to degradation is expected to vary with the chain length of the alkyl group due to steric and electronic effects.
Hydrolytic Stability
Hydrolysis is a critical degradation pathway for esters, typically proceeding via nucleophilic attack at the carbonyl carbon. The rate of hydrolysis can be influenced by pH and the steric hindrance around the carbonyl group.
A study on the base-catalyzed hydrolysis of homologous series of benzoates provides valuable insights into the expected trend for alkyl 4-chlorobenzoates. The 4-chloro substituent, being an electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon, making the esters more susceptible to nucleophilic attack compared to their non-chlorinated analogs.
| Alkyl 4-Chlorobenzoate | Relative Hydrolytic Stability | Half-life (t½) in min (Proxy Data) |
| Methyl 4-chlorobenzoate | Least Stable | 14 |
| Ethyl 4-chlorobenzoate | Moderately Stable | 14 |
| Propyl 4-chlorobenzoate | More Stable | 19 |
| Butyl 4-chlorobenzoate | Most Stable | 21 |
Note: The half-life data presented is for the base hydrolysis of the corresponding alkyl benzoates and serves as a proxy to illustrate the expected trend for alkyl 4-chlorobenzoates. The presence of the 4-chloro group will influence the absolute rates but the relative trend is expected to be similar.
The data suggests that the rate of hydrolysis decreases as the length of the alkyl chain increases. This can be attributed to the increasing steric hindrance around the carbonyl group, which impedes the approach of the nucleophile (e.g., hydroxide ion).
Thermal Stability
Thermal degradation of esters can occur through various mechanisms, including pyrolysis, which may lead to the formation of the corresponding carboxylic acid and alkene. The thermal stability of the alkyl 4-chlorobenzoates is expected to be influenced by the volatility and the strength of the C-O bond of the ester.
While specific comparative thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this series is not available, it is generally observed that for a homologous series of esters, the thermal stability may not follow a simple linear trend and can be influenced by factors such as the boiling point and the potential for specific decomposition pathways. It is anticipated that all four esters would exhibit reasonable thermal stability at ambient temperatures, as suggested by their use in applications that can involve elevated temperatures, such as gas chromatography.
Photolytic Stability
Aromatic compounds, including benzoates, can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The 4-chloro substituent may influence the photolytic stability of these esters. Butyl 4-chlorobenzoate, for instance, has been investigated as a photosensitizer, indicating its potential to undergo photochemical reactions.
Forced degradation studies are typically employed to assess photostability. In the absence of direct comparative data, it is hypothesized that the photodegradation pathways would likely involve reactions of the aromatic ring and the ester functionality. The length of the alkyl chain is not expected to have a major impact on the primary photochemical processes, which are primarily governed by the chromophore (the 4-chlorobenzoyl moiety).
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols for key experiments.
Hydrolytic Stability Testing (Forced Hydrolysis)
This protocol outlines a typical procedure for determining the rate of hydrolysis under acidic and basic conditions.
-
Preparation of Stock Solutions: Prepare a stock solution of each alkyl 4-chlorobenzoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add a specific volume of the stock solution to a solution of 0.1 N hydrochloric acid to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Add a specific volume of the stock solution to a solution of 0.1 N sodium hydroxide to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add a specific volume of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Neutralize the samples from acidic and basic conditions before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent ester.
-
Data Analysis: Plot the natural logarithm of the concentration of the ester versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation t½ = 0.693/k.
Thermal Stability Testing (Forced Degradation)
This protocol describes a method for assessing thermal stability in the solid state.
-
Sample Preparation: Place a known amount of each solid alkyl 4-chlorobenzoate into separate, clean, and dry glass vials.
-
Stress Conditions: Place the vials in a calibrated oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 7 days). A parallel set of samples should be stored at controlled room temperature as a control.
-
Sample Analysis: After the exposure period, dissolve the samples in a suitable solvent and analyze by a validated HPLC method to quantify the amount of degradation.
-
Data Analysis: Compare the chromatograms of the stressed samples with those of the control samples to identify and quantify any degradation products.
Photolytic Stability Testing
This protocol is based on ICH Q1B guidelines for photostability testing.
-
Sample Preparation: Prepare solutions of each alkyl 4-chlorobenzoate in a suitable solvent (e.g., acetonitrile:water) at a known concentration. Also, place a known amount of the solid esters in clear glass containers.
-
Stress Conditions: Expose the samples to a light source that provides a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control set of samples should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze both the exposed and control samples by a validated HPLC method.
-
Data Analysis: Compare the chromatograms of the light-exposed samples with the dark controls to assess the extent of photodegradation.
Visualizations
General Hydrolysis Pathway of an Alkyl 4-Chlorobenzoate
Caption: General mechanism of ester hydrolysis.
Experimental Workflow for Comparative Stability Analysis
Caption: Workflow for stability testing.
A Comparative Guide to Purity Validation of Isobutyl 4-chlorobenzoate: DSC vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For Isobutyl 4-chlorobenzoate, a key intermediate in various synthetic processes, accurate purity assessment is paramount. This guide provides a comparative analysis of Differential Scanning Calorimetry (DSC) as a method for purity determination against two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to Purity Analysis Techniques
Purity determination methods can be broadly categorized into thermal analysis and chromatographic techniques. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] For purity analysis of crystalline organic compounds, DSC relies on the principle of melting point depression, which is described by the van't Hoff equation.[2][3][4]
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5][6] These techniques are widely used for their high resolution and sensitivity in identifying and quantifying impurities.
Comparison of Purity Determination Methods
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of accuracy and precision.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression of a crystalline solid due to impurities.[2][3] | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] | Differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Typical Sample Amount | 1-5 mg | 5-20 µL injection of a solution | 1-5 µL injection of a solution |
| Analysis Time | 30-60 minutes | 15-45 minutes | 15-40 minutes |
| Applicability | High-purity (>98.5 mol%) crystalline solids that are thermally stable.[3] | Wide range of non-volatile and thermally labile compounds.[7] | Volatile and thermally stable compounds.[7] |
| Selectivity | Non-specific; measures the total mole fraction of soluble impurities. | High; capable of separating and quantifying individual impurities.[1] | High; capable of separating and quantifying individual volatile impurities.[8] |
| Primary Output | Heat flow vs. Temperature (Thermogram) | Absorbance/Response vs. Retention Time (Chromatogram) | Signal Intensity vs. Retention Time (Chromatogram) |
| Advantages | - Absolute method (no reference standard needed for purity determination)- Fast screening for high purity samples- Provides information on melting point and heat of fusion.[9] | - High resolution and sensitivity- Applicable to a wide range of compounds- Well-established and versatile technique.[1] | - Very high resolution for volatile compounds- High sensitivity (especially with specific detectors)- Robust and reliable.[8] |
| Limitations | - Not suitable for amorphous or thermally unstable compounds- Assumes impurities are soluble in the melt and insoluble in the solid- Lower sensitivity compared to chromatographic methods.[3] | - Requires soluble samples- Mobile phase consumption can be high- Method development can be complex. | - Limited to volatile and thermally stable compounds- Derivatization may be required for non-volatile compounds- High temperatures can cause sample degradation.[5] |
Experimental Protocols
Purity Determination of this compound by DSC
Objective: To determine the purity of this compound using the melting point depression method with DSC.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup:
-
DSC Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at a temperature sufficiently below the expected melting point (e.g., 20°C).
-
Ramp the temperature at a slow, constant rate (e.g., 1-2°C/min) to a temperature above the completion of the melting endotherm.
-
-
Purge Gas: Inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the extrapolated onset temperature of melting and the total area of the melting endotherm (enthalpy of fusion).
-
The purity is calculated based on the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.[2] Specialized software is typically used for this calculation.
-
Purity Determination of this compound by HPLC
Objective: To separate and quantify impurities in this compound using reverse-phase HPLC with UV detection.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any known impurities.
-
-
Instrument Setup:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Identify and quantify any impurity peaks by comparing their retention times and peak areas to those of known impurity standards or by using the area percent method for unknown impurities.
-
Purity Determination of this compound by GC
Objective: To separate and quantify volatile impurities in this compound using GC with Flame Ionization Detection (FID).
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Record the chromatogram.
-
Identify the peak for this compound based on its retention time.
-
Quantify the purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper method execution.
Caption: Workflow for Purity Validation by DSC.
Conclusion
The validation of this compound purity can be effectively performed using DSC, HPLC, and GC, each with its own set of advantages and limitations.
-
DSC is a rapid and absolute method suitable for high-purity, crystalline, and thermally stable samples. It provides a good overall purity value but lacks the specificity to identify individual impurities.
-
HPLC is a versatile and highly sensitive technique capable of separating a wide range of impurities, making it ideal for detailed impurity profiling of non-volatile compounds.
-
GC offers excellent resolution and sensitivity for volatile impurities and is a robust method for routine quality control.
The selection of the most appropriate method should be based on the specific requirements of the analysis, the expected impurity profile of the this compound sample, and the available instrumentation. For comprehensive characterization, a combination of these techniques may be employed.
References
- 1. moravek.com [moravek.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. iiste.org [iiste.org]
- 9. mt.com [mt.com]
Efficacy of Isobutyl 4-Chlorobenzoate Derivatives: A Comparative Analysis
Currently, there is a notable lack of publicly available scientific literature and experimental data directly comparing the efficacy of various Isobutyl 4-chlorobenzoate derivatives. While information on the parent compound, this compound, is accessible, comprehensive studies detailing the synthesis and comparative biological activities of its derivatives are not readily found in existing research.
This guide aims to address this informational gap. However, due to the absence of direct comparative studies, a conventional comparison based on existing experimental data is not feasible. The following sections will, therefore, focus on providing a foundational understanding of this compound and outline the necessary experimental framework that would be required to generate the data for a proper efficacy comparison.
Data Presentation: A Template for Future Research
To facilitate future comparative analysis, a structured approach to data presentation is crucial. The following table provides a template for summarizing key quantitative data that would be essential for comparing the efficacy of different this compound derivatives.
| Derivative ID | Chemical Structure | IC₅₀ (µM) | EC₅₀ (µM) | Target Binding Affinity (Kᵢ, nM) | In vitro Potency (Cell-based assay) | In vivo Efficacy (Animal Model) | Cytotoxicity (CC₅₀, µM) |
| IBCB-001 | [Structure] | ||||||
| IBCB-002 | [Structure] | ||||||
| IBCB-003 | [Structure] | ||||||
| Control | [Structure] |
Experimental Protocols: A Proposed Methodological Framework
To generate the data outlined above, a series of well-defined experimental protocols would need to be established. The following methodologies are proposed as a starting point for researchers investigating the efficacy of this compound derivatives.
1. Synthesis of this compound Derivatives:
-
A detailed synthetic scheme for generating a library of derivatives with modifications at specific positions of the parent molecule would be the initial step. This would involve standard organic chemistry techniques such as esterification, substitution reactions, etc.
2. In vitro Target-based Assays:
-
Objective: To determine the direct interaction of the derivatives with their putative molecular target.
-
Methodology: This could involve techniques like fluorescence polarization, surface plasmon resonance (SPR), or enzyme-linked immunosorbent assays (ELISA) to measure binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) against a purified protein target.
3. Cell-based Assays:
-
Objective: To assess the functional activity of the derivatives in a cellular context.
-
Methodology: A relevant cell line would be treated with varying concentrations of the derivatives. The half-maximal effective concentration (EC₅₀) would be determined by measuring a downstream biological response, such as changes in gene expression, protein phosphorylation, or cell viability.
4. Cytotoxicity Assays:
-
Objective: To evaluate the toxicity of the derivatives on non-target cells.
-
Methodology: A standard cytotoxicity assay, such as the MTT or LDH assay, would be performed on a panel of cell lines to determine the half-maximal cytotoxic concentration (CC₅₀).
5. In vivo Efficacy Studies:
-
Objective: To assess the therapeutic potential of the most promising derivatives in a living organism.
-
Methodology: A relevant animal model of a disease would be utilized. The derivatives would be administered, and key efficacy endpoints (e.g., tumor growth inhibition, reduction in inflammatory markers) would be measured.
Visualization of Experimental Workflow
A clear and logical workflow is essential for conducting this research. The following diagram illustrates the proposed experimental pipeline.
Caption: Proposed experimental workflow for comparative efficacy analysis.
As research in this area progresses and experimental data becomes available, this guide can be updated to provide a comprehensive and data-driven comparison of this compound derivatives.
Statistical Analysis of Isobutyl 4-chlorobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isobutyl 4-chlorobenzoate, focusing on its physicochemical properties and potential biological activity in relation to similar chemical entities. The information is intended to support researchers and professionals in the fields of organic synthesis, drug development, and material science.
Physicochemical Properties: A Comparative Overview
The following table summarizes key physicochemical properties of this compound and its lower alkyl chain analogues. These properties are crucial for predicting the behavior of these compounds in various experimental and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 2.8 |
| Ethyl 4-chlorobenzoate | C₉H₉ClO₂ | 184.62 | 3.5 |
| Propyl 4-chlorobenzoate | C₁₀H₁₁ClO₂ | 198.65 | 4.2 |
| Butyl 4-chlorobenzoate | C₁₁H₁₃ClO₂ | 212.67 | 4.6 |
| This compound | C₁₁H₁₃ClO₂ | 212.67 | 3.9 [1] |
Data sourced from PubChem and other chemical databases.
Synthesis of this compound and Alternatives
A common and effective method for the synthesis of this compound and its analogues is the Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general procedure for the synthesis of this compound. The same procedure can be followed for the synthesis of methyl, ethyl, propyl, and butyl 4-chlorobenzoate by substituting isobutanol with the corresponding alcohol.
Materials:
-
4-chlorobenzoic acid
-
Isobutanol (or other corresponding alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzoic acid and a 5 to 10-fold molar excess of isobutanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of alcohol was used, it can be removed by distillation under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Workflow for Synthesis and Purification
Potential Biological Activity: A Comparative Perspective
While specific experimental data on the biological activity of this compound is limited in the public domain, we can infer its potential activity based on studies of structurally similar compounds, particularly parabens (esters of p-hydroxybenzoic acid).
Antimicrobial and Antifungal Activity
Parabens are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial and antifungal activity.[3][4][5][6] Studies have shown that the antimicrobial efficacy of parabens increases with the length of the alkyl chain.[4][5][6] This suggests that this compound, with its isobutyl group, may exhibit greater antimicrobial and antifungal activity compared to its lower alkyl chain counterparts.
Hypothesized Ranking of Antimicrobial Activity:
This compound ≈ Butyl 4-chlorobenzoate > Propyl 4-chlorobenzoate > Ethyl 4-chlorobenzoate > Methyl 4-chlorobenzoate
This hypothesis is based on the trend observed for parabens, where increased lipophilicity due to a longer alkyl chain enhances the compound's ability to disrupt microbial cell membranes.
Proposed Mechanism of Action and Signaling Pathway
The primary mechanism of action for parabens is believed to be the disruption of the microbial cell membrane's lipid bilayer.[4] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. It is plausible that this compound shares a similar mechanism of action.
Conclusion
Based on the analysis of available data for structurally related compounds, this compound is predicted to be a compound with significant antimicrobial and antifungal properties, likely superior to its lower alkyl chain analogues. Its synthesis can be readily achieved through Fischer-Speier esterification. Further experimental validation is required to confirm these hypotheses and to fully elucidate its biological activity and potential applications in drug development and other scientific fields. Researchers are encouraged to use the provided protocols and comparative data as a foundation for their investigations into this promising compound.
References
- 1. This compound | C11H13ClO2 | CID 222376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. medscape.com [medscape.com]
- 4. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atenajournals.com [atenajournals.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Safe Disposal of Isobutyl 4-Chlorobenzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of isobutyl 4-chlorobenzoate, a halogenated aromatic ester. Adherence to these guidelines is imperative to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound. It is crucial to segregate this waste stream from non-halogenated organic waste, aqueous waste, and solid waste. Improper mixing of waste can lead to hazardous reactions and complicate the disposal process.
Key Disposal Principle: Do not dispose of this compound down the drain or in regular trash. This compound requires specialized disposal by a licensed hazardous waste management company.
Quantitative Data for Disposal
The primary and recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment. The operational parameters for the incineration of halogenated hydrocarbons are summarized in the table below.
| Parameter | Recommended Value | Reference |
| Operating Temperature | 982 to 1204°C (1800 to 2200°F) | Zeeco, a company specializing in thermal oxidizers, states this temperature range for halogenated hydrocarbon thermal oxidation systems to achieve high destruction efficiency.[1] |
| Minimum Temperature | 1100°C (2012°F) | The EU Directive on Industrial Emissions mandates this minimum temperature for waste containing more than 1% of halogenated organic substances.[2] |
| Residence Time | 2.0 seconds | A residence time of 2.0 seconds is typical for achieving a waste destruction efficiency of over 99.9999% for halogenated hydrocarbons.[1] |
| Destruction Efficiency | > 99.9999% | High-efficiency thermal oxidizers are designed to achieve this level of destruction for halogenated waste streams.[1] |
Experimental Protocols: Preparing for Off-Site Disposal
Objective: To safely collect, label, and store this compound waste for professional disposal.
Materials:
-
Appropriate waste container (e.g., glass or polyethylene bottle with a screw cap)
-
Waste label
-
Personal Protective Equipment (PPE)
-
Fume hood
Procedure:
-
Container Selection: Choose a clean, dry, and chemically compatible waste container. Ensure the container has a secure, leak-proof cap.
-
Waste Collection:
-
Perform all transfers of this compound waste inside a certified chemical fume hood.
-
Carefully pour or transfer the waste into the designated container. Avoid splashing.
-
Do not overfill the container; a general rule is to fill to no more than 80% of the container's capacity to allow for vapor expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a secondary containment tray to prevent spills from spreading.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full or is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the contracted waste management company.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Isobutyl 4-chlorobenzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling chemicals such as Isobutyl 4-chlorobenzoate. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe management of this compound.
Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure that the selected PPE provides adequate protection. The following table summarizes the recommended PPE for handling this chemical.
| Body Part | PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber. Ensure gloves are tested against aromatic esters and chlorinated compounds. |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | ANSI Z87.1 certified |
| Body | Laboratory coat | Standard laboratory coat. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | NIOSH-approved respirator |
Operational Plan for Handling
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
1. Preparation:
- Ensure a chemical fume hood is operational and available.
- Verify that an emergency eyewash station and safety shower are accessible.
- Assemble all necessary PPE and ensure it is in good condition.
- Have spill control materials readily available.
2. Handling:
- Conduct all work with this compound in a well-ventilated chemical fume hood.
- Avoid direct contact with skin and eyes.
- Do not eat, drink, or smoke in the handling area.
- Wash hands thoroughly after handling the chemical.
3. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
- This compound waste is classified as chlorinated organic waste.
- It must be collected separately from non-halogenated organic waste.
- Do not mix with other waste streams such as aqueous waste or solid waste.
2. Waste Collection:
- Use a designated, properly labeled, and sealed waste container for liquid this compound waste.
- The container should be stored in a well-ventilated area, away from incompatible materials.
- Solid waste contaminated with this compound (e.g., gloves, paper towels) should be collected in a separate, labeled, and sealed container.
3. Disposal Procedure:
- Dispose of the waste through an approved hazardous waste disposal company.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
- Do not dispose of this compound down the drain or in the regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
